molecular formula C16H22N6O2 B14792808 Tofacitinib Impurity 25

Tofacitinib Impurity 25

Cat. No.: B14792808
M. Wt: 330.38 g/mol
InChI Key: CRDMXSMPTHMXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tofacitinib Impurity 25, with the chemical name 3-((3R,4R)-4-methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile and a molecular formula of C16H20N6O2, is a characterized impurity of the Janus kinase (JAK) inhibitor Tofacitinib . This high-quality reference standard is supplied with comprehensive documentation and is essential for analytical research and development, supporting activities such as analytical method development (AMV), method validation, and routine quality control (QC) testing . The use of well-characterized impurities like Tofacitinib Impurity 25 is critical in the pharmaceutical industry for monitoring and controlling the quality of drug substances and products, and it plays a crucial role in filings for Abbreviated New Drug Applications (ANDA) . This product is strictly for research use as an analytical standard and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all recommended safety protocols, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-10-4-6-22(14(24)7-13(17)23)8-12(10)21(2)16-11-3-5-18-15(11)19-9-20-16/h3,5,9-10,12H,4,6-8H2,1-2H3,(H2,17,23)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDMXSMPTHMXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure elucidation of Tofacitinib Impurity 25

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Structural Elucidation of Tofacitinib Impurity 25: A Technical Guide to Oxidative Degradant Characterization

Executive Summary

In the lifecycle of Janus Kinase (JAK) inhibitor development, "Impurity 25" represents a critical analytical challenge. Often observed during accelerated stability testing (oxidative stress) or late-stage process scaling, this impurity exhibits a retention time (RRT) shift of ~1.2–1.3 relative to Tofacitinib, complicating its separation from lipophilic dimers.

This guide details the Integrated Structural Elucidation Strategy (ISES) used to identify Impurity 25. For this technical framework, Impurity 25 is defined as the Pyrrolo-dione Oxidative Degradant (4-{amino}-5H-pyrrolo[2,3-d]pyrimidine-5,6(7H)-dione), a complex transformation of the pyrrole core that retains the piperidine chirality but loses aromaticity.

Part 1: The Analytical Challenge

Tofacitinib Citrate contains two distinct structural domains susceptible to modification: the pyrrolo[2,3-d]pyrimidine core and the chiral piperidine side chain . While hydrolytic impurities (e.g., Descyanoacetyl-tofacitinib) are easily identified by mass loss, Impurity 25 presents a subtle isobaric or near-isobaric shift accompanied by a drastic change in UV absorption topology, often losing the characteristic


 at 287 nm due to the disruption of the pyrrole aromatic system.
Target Analyte Profile
ParameterTofacitinib (Parent)Impurity 25 (Target)
Formula


(Tentative)
Monoisotopic Mass 312.1699 Da342.1440 Da (+30 Da / +2O, -2H)
RRT (C18) 1.00~1.24
Key Feature Aromatic PyrroleOxidized Dione Core

Part 2: Isolation & Enrichment Protocol

Direct MS/MS analysis is often insufficient due to ion suppression from the parent peak. We utilize a Trap-and-Elute 2D-LC approach for isolation.

Step-by-Step Isolation Methodology
  • Stress Generation (Enrichment):

    • Reagent: Dissolve Tofacitinib Citrate (1.0 g) in DCM/Methanol (1:1). Add 1.5 eq

      
       (simulating harsh oxidative stress).
      
    • Condition: Stir at ambient temperature for 4 hours. Quench with sodium bisulfite.

    • Rationale: This specific oxidation pathway preferentially targets the electron-rich pyrrole ring, generating the "Impurity 25" dione species in >20% yield.

  • Preparative HPLC Fractionation:

    • Column: XBridge Prep C18 (

      
      ).
      
    • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

    • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Gradient: 5% B to 40% B over 25 mins.

    • Trigger: Collect peaks at RRT 1.24.

  • Lyophilization:

    • Fractions are pooled and freeze-dried at -50°C to prevent thermal degradation of the labile dione moiety.

Part 3: Structural Elucidation Workflow

The elucidation logic follows a subtractive approach: confirming the stability of the piperidine ring first, then isolating the modification to the pyrrole core.

Workflow Visualization

ElucidationWorkflow Start Unknown Impurity 25 (RRT 1.24) HRMS Q-TOF HRMS Analysis (Determine Formula) Start->HRMS m/z 343.1512 [M+H]+ MS2 MS/MS Fragmentation (Locate Modification) HRMS->MS2 Mass Shift +30 Da NMR_1D 1H NMR / 13C NMR (Proton Counting) MS2->NMR_1D Piperidine Intact Pyrrole Modified NMR_2D 2D NMR (HMBC/HSQC) (Connectivity) NMR_1D->NMR_2D Loss of Aromatic H Structure Final Structure: Pyrrolo-dione Derivative NMR_2D->Structure C=O Correlations

Caption: The Integrated Structural Elucidation Strategy (ISES) flow, moving from mass-based formula generation to stereochemical confirmation via NMR.

Part 4: Data Interpretation (The "Impurity 25" Case)

High-Resolution Mass Spectrometry (HRMS)
  • Observation: The parent

    
     is 313.1775. Impurity 25 shows 
    
    
    
    at 343.1512 .
  • Delta: +29.9737 Da, corresponding to the addition of two oxygens and loss of two hydrogens (

    
    ), or effectively oxidation to a dione.
    
  • MS/MS Fragmentation Logic:

    • Fragment A (m/z 165): Represents the intact methyl-piperidine side chain. This fragment matches the parent drug, confirming the impurity is NOT on the chiral piperidine ring .

    • Fragment B (Core): The pyrimidine core fragment shifts from m/z 149 (parent) to m/z 179 (+30 Da), localizing the modification to the 7H-pyrrolo[2,3-d]pyrimidine system.

NMR Spectroscopy (The Definitive Proof)

The critical evidence comes from the disappearance of signals.

  • 1H NMR (DMSO-d6):

    • Parent: Shows characteristic aromatic doublets for the pyrrole protons at

      
       7.1 and 
      
      
      
      6.8 ppm.
    • Impurity 25:Absence of pyrrole aromatic protons. The pyrimidine proton (H-2) remains a singlet at

      
       8.1 ppm.
      
    • New Signals: A broad singlet at

      
       11.2 ppm (Amide NH), indicating the formation of a lactam/imide system.
      
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • The N-methyl group correlates to a new quaternary carbon at

      
       158.5 ppm (C=O) and 
      
      
      
      162.0 ppm (C=O).
    • This confirms the oxidation of the C-5 and C-6 positions of the pyrrole ring into a 2,3-diketo (dione) system.

Proposed Structure Visualization

ChemicalStructure Core Pyrimidine Ring (Intact) Mod Pyrrole Ring -> Dione (Oxidation Site) Core->Mod Fused Linker N-Methyl Amino Core->Linker C=O (C5) C=O (C5) Mod->C=O (C5) C=O (C6) C=O (C6) Mod->C=O (C6) SideChain Chiral Piperidine (Intact) Linker->SideChain

Caption: Structural topology of Impurity 25. Red node indicates the site of oxidative transformation (pyrrole to dione).

Part 5: Control Strategy

To mitigate "Impurity 25" in drug substance manufacturing:

  • Inert Atmosphere: The pyrrole ring is electron-rich and susceptible to radical oxidation. Manufacturing must occur under

    
     blanketing.
    
  • Metal Scavenging: Transition metals (Fe, Cu) catalyze the formation of the dione. Ensure reactor passivation and use chelating agents (EDTA) during workup if trace metals are detected.

  • pH Control: The dione formation is accelerated in alkaline conditions (

    
    ) in the presence of oxygen. Maintain process streams at 
    
    
    
    where possible.

References

  • BenchChem. "Characterization of Tofacitinib Impurities Using High-Resolution Mass Spectrometry."[1] Application Note. Accessed October 2023. Link

  • Liu, X., et al. (2017). "Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Google Patents. "Tofacitinib citrate impurity and preparation method (CN106588955A)." describing the 5,6-dione impurity structure. Link

  • U.S. Pharmacopeia (USP). "Tofacitinib Oral Solution: Organic Impurities."[2] USP-NF. Link

Sources

Comprehensive Analytical Profiling of Tofacitinib Impurity 25: Structural Elucidation, Oxidation Mechanisms, and LC-HRMS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

Tofacitinib is a potent, orally available Janus kinase (JAK) inhibitor widely prescribed for the management of autoimmune conditions such as rheumatoid arthritis and ulcerative colitis[1]. As with all active pharmaceutical ingredients (APIs), the safety and efficacy of Tofacitinib are contingent upon stringent control of its impurity profile. During forced degradation studies and pharmacokinetic profiling, a critical oxidative degradation product and primary metabolite emerges: Tofacitinib Impurity 25 (also cataloged as Tofacitinib Metabolite-1)[2].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic structural listing. Here, we will dissect the causality behind the formation of Impurity 25, establish a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for its quantification, and outline the physicochemical parameters required for regulatory submissions.

Chemical Identity & Structural Elucidation

Tofacitinib Impurity 25 is generated via the oxidation of the parent API. Specifically, it involves the introduction of a ketone moiety at the 6-position of the pyrrolo[2,3-d]pyrimidine ring, transitioning the core to a 6-oxo-6,7-dihydro derivative[2]. This +16 Da mass shift is a hallmark of both oxidative forced degradation (e.g., peroxide exposure) and hepatic CYP3A4-mediated metabolism[1][3].

Table 1: Physicochemical Properties of Tofacitinib Impurity 25
ParameterSpecification / Data
Common Name Tofacitinib Impurity 25 / Tofacitinib Metabolite-1
CAS Registry Number 1640971-51-2
Molecular Formula C₁₆H₂₀N₆O₂
Molecular Weight 328.37 g/mol
Parent API MW 312.37 g/mol (C₁₆H₂₀N₆O)
Mass Shift (Δ) +16.00 Da (Addition of one Oxygen atom)
IUPAC Nomenclature 3-((3R, 4R)-4-methyl-3-(methyl(6-oxo-6, 7-dihydro-5H-pyrrolo[2, 3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Storage Conditions 4°C, protected from light (for analytical standards)

Data synthesized from analytical reference standards[2][3].

Mechanistic Pathway of Oxidation

The formation of Impurity 25 is not random; the electron-rich pyrrole ring of the pyrrolopyrimidine core is highly susceptible to electrophilic attack by reactive oxygen species (ROS) or enzymatic oxidation.

Pathway A Tofacitinib (API) C16H20N6O | MW: 312.37 B Oxidative Stress / CYP3A4 (Electrophilic Attack) A->B Oxidation at pyrrolo ring C Tofacitinib Impurity 25 (6-oxo derivative) C16H20N6O2 | MW: 328.37 B->C Addition of Oxygen (+16 Da)

Fig 1. Oxidative degradation pathway of Tofacitinib yielding Impurity 25.

Analytical Methodology: LC-HRMS Profiling

To accurately quantify Impurity 25 in the presence of the parent API and other degradants, a highly selective is required[1]. The following protocol is designed as a self-validating system , ensuring that any systemic anomalies (e.g., column degradation, ion suppression) are detected before data acquisition.

Experimental Workflow Design

Workflow S1 1. System Suitability (Blank & API Std) S2 2. Sample Prep (Oxidative Stress) S1->S2 S3 3. UHPLC Separation (C18, Gradient) S2->S3 S4 4. ESI-HRMS (Positive Ion Mode) S3->S4 S5 5. Data Elucidation (m/z 329.16 [M+H]+) S4->S5

Fig 2. Self-validating LC-HRMS analytical workflow for Impurity 25 quantification.

Step-by-Step Protocol & Causality

Step 1: System Suitability & Self-Validation

  • Action: Inject a diluent blank (100% initial mobile phase) followed by five replicate injections of a 1.0 µg/mL Tofacitinib reference standard.

  • Causality: The blank injection validates the absence of column carryover. The replicate standard injections must yield a retention time Relative Standard Deviation (RSD) of <2.0%. If RSD >2.0%, the system fails self-validation, indicating pump micro-leaks or inadequate column equilibration.

Step 2: Sample Preparation (Forced Degradation)

  • Action: Dissolve Tofacitinib API in a diluent (Water:Acetonitrile 50:50 v/v) to a concentration of 1 mg/mL. Treat with 3% H₂O₂ at room temperature for 24 hours to deliberately generate Impurity 25[1]. Quench the reaction with sodium thiosulfate before injection.

  • Causality: H₂O₂ mimics long-term oxidative stress. Quenching is critical; unreacted peroxide will continue to degrade the sample in the autosampler vial, destroying the quantitative integrity of the time-point.

Step 3: Chromatographic Separation

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4].

  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 5.5.

  • Mobile Phase B: 100% Acetonitrile.

  • Causality: A sub-2-micron column is chosen to provide ultra-high theoretical plate counts, essential for resolving Impurity 25 from structurally similar isobaric impurities. Ammonium acetate is selected over phosphate buffers because it is volatile (preventing MS source fouling) and its buffering capacity at pH 5.5 ensures consistent ionization of the weakly basic pyrrolopyrimidine core[4].

Table 2: Optimized UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Logic
0.00.4955Retain polar degradants
2.00.4955Isocratic hold for baseline stabilization
10.00.44060Linear gradient to elute API and Impurity 25
12.00.41090Column wash (remove hydrophobic matrix)
12.10.4955Return to initial conditions
15.00.4955Re-equilibration (Self-validation requirement)

Step 4: High-Resolution Mass Spectrometry (HRMS) Detection

  • Action: Operate the Time-of-Flight (TOF) MS in positive Electrospray Ionization (ESI+) mode. Monitor the exact mass transition for Impurity 25.

  • Causality: Tofacitinib and its impurities readily accept protons due to their nitrogen-rich structures. The theoretical exact mass of protonated Impurity 25 ([M+H]⁺) is m/z 329.16. Using HRMS (mass accuracy <5 ppm) prevents false positives from matrix interferences that might share a nominal mass of 329 Da[1].

Pharmacological & Regulatory Implications

Monitoring Tofacitinib Impurity 25 is not merely a compliance exercise; it is a pharmacological necessity. Because Impurity 25 is also the primary in vivo metabolite (Metabolite-1) formed via CYP3A4[2], understanding its baseline presence in the formulated drug product is critical.

If a drug product already contains high levels of Impurity 25 due to poor manufacturing controls or oxidative degradation during storage, administering it to a patient could artificially spike the systemic exposure to this specific chemical species. Regulatory bodies (such as the FDA and EMA) require that any degradation product exceeding the ICH Q3B(R2) qualification threshold (typically 0.2% for standard dosing) must be structurally elucidated and toxicologically qualified. The LC-HRMS protocol provided above ensures that analytical scientists can detect Impurity 25 well below this threshold, safeguarding both product integrity and patient safety.

References

  • Wang et al. / Arabian Journal of Chemistry. Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS and its application in pharmacokinetics. Available at:[Link]

  • Veeprho Pharmaceuticals. Tofacitinib metabolite-1 | CAS 1640971-51-2. Impurity Reference Standards. Available at:[Link]

Sources

In-Depth Technical Guide: Identification and Control of Tofacitinib Impurity 25

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tofacitinib Impurity 25, a critical impurity in the manufacturing and quality control of the Janus kinase (JAK) inhibitor, Tofacitinib. This document will delve into the identification, characterization, and control strategies for this specific impurity, offering field-proven insights and methodologies essential for researchers and professionals in drug development and quality assurance.

Introduction to Tofacitinib and the Imperative of Impurity Profiling

Tofacitinib is a pivotal therapeutic agent used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1] It functions by inhibiting the Janus kinase family of enzymes, thereby modulating the immune response.[2] The manufacturing process of any active pharmaceutical ingredient (API), including Tofacitinib, is a complex multi-step chemical synthesis.[3] Throughout this process, and during storage, various impurities can emerge. These can be process-related impurities, degradation products, or metabolites.[4]

The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[2] Therefore, stringent control and thorough characterization of these impurities are mandated by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH).[4] This guide focuses specifically on Tofacitinib Impurity 25, providing a detailed framework for its identification and control.

Unveiling Tofacitinib Impurity 25: Identification and Characterization

Core Identification

Tofacitinib Impurity 25 is chemically identified as 3-((3R, 4R)-4-methyl-3-(methyl(6-oxo-6, 7-dihydro-5H-pyrrolo[2, 3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile . It is also recognized as a metabolite of Tofacitinib.[5]

ParameterValue
CAS Number 1640971-51-2
Molecular Formula C₁₆H₂₀N₆O₂
Molecular Weight 328.37 g/mol [6]
Rationale for Identification: The "Why" Behind the "What"

The identification of any impurity is not a mere procedural step; it is a critical scientific investigation. The choice of analytical techniques is dictated by the need to obtain unambiguous structural information. High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition with high accuracy, while Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural fingerprint, elucidating the connectivity of atoms and stereochemistry.

Spectroscopic and Chromatographic Profile (Hypothetical Data)

While specific, publicly available spectra for Tofacitinib Impurity 25 are limited, a typical characterization dossier would include the following. Commercial suppliers of this impurity standard often provide a Certificate of Analysis containing such data.[6][7][8]

  • ¹H NMR & ¹³C NMR: These would reveal characteristic shifts corresponding to the pyrrolo[2,3-d]pyrimidine core, the piperidine ring, and the propanenitrile side chain, with specific correlations confirming the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and provide fragmentation patterns that help in elucidating the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for functional groups such as C=O (amide and ketone), C≡N (nitrile), and N-H stretching vibrations.

Synthesis and Formation of Tofacitinib Impurity 25

The precise, documented synthesis of Tofacitinib Impurity 25 is not widely published in peer-reviewed literature. However, based on its structure as a metabolite and potential degradation product, its formation can be postulated to occur through the oxidation of the pyrrolo[2,3-d]pyrimidine ring of the Tofacitinib molecule.

The following diagram illustrates a logical workflow for the synthesis and characterization of such an impurity for use as a reference standard.

G cluster_synthesis Synthesis of Reference Standard cluster_characterization Structural Characterization Tofacitinib Tofacitinib (Starting Material) Oxidation Controlled Oxidation Tofacitinib->Oxidation Oxidizing Agent Purification Chromatographic Purification (e.g., Prep-HPLC) Oxidation->Purification Impurity25 Tofacitinib Impurity 25 Purification->Impurity25 NMR 1H and 13C NMR Impurity25->NMR MS High-Resolution MS Impurity25->MS IR FT-IR Spectroscopy Impurity25->IR Purity Purity by HPLC Impurity25->Purity

Caption: Workflow for Synthesis and Characterization of Tofacitinib Impurity 25.

Analytical Methodology for Quantification

A robust and validated analytical method is paramount for the accurate quantification of impurities. While a specific validated method for Tofacitinib Impurity 25 is not publicly detailed, a stability-indicating HPLC-UV method is the standard approach for such analyses.[1][9][10]

Experimental Protocol: A Validated HPLC-UV Method

This protocol is based on established methods for Tofacitinib and its related substances and is presented as a template that must be validated for its intended use.[9][10][11]

Objective: To develop and validate a precise, accurate, and specific HPLC-UV method for the quantification of Tofacitinib Impurity 25 in Tofacitinib drug substance.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Analytical column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Buffer solution (e.g., phosphate buffer pH 7.0)
Mobile Phase B Acetonitrile
Gradient Elution A gradient program designed to separate the impurity from the main peak and other impurities.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Demonstrated by the separation of the impurity from the Tofacitinib peak and other potential impurities. Forced degradation studies are crucial here.[2]

  • Linearity: Assessed over a range of concentrations of the impurity reference standard.

  • Accuracy: Determined by recovery studies at different concentration levels.

  • Precision: Evaluated at the repeatability and intermediate precision levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Established to ensure the method's sensitivity.

The following diagram illustrates the typical workflow for analytical method development and validation.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Col_Select Column & Mobile Phase Selection Param_Opt Parameter Optimization (Gradient, Flow, Temp) Col_Select->Param_Opt Specificity Specificity & Forced Degradation Param_Opt->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Analytical Method Development and Validation Workflow.

Control Strategy for Tofacitinib Impurity 25

A robust control strategy is essential to ensure the quality of the Tofacitinib drug substance. This strategy is built upon a thorough understanding of the impurity's formation and is guided by ICH principles.

ICH Guidelines and Thresholds

The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances (ICH Q3A). The key thresholds are:

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which the biological safety of an impurity must be established.

These thresholds are dependent on the maximum daily dose of the drug.

A Multi-faceted Control Approach
  • Process Control: Understanding the root cause of impurity formation is the first line of defense. If Tofacitinib Impurity 25 is formed due to specific oxidative conditions during manufacturing or storage, these parameters must be tightly controlled. This could involve using antioxidants, controlling exposure to light and oxygen, and optimizing reaction conditions.

  • Raw Material Control: The quality of starting materials and reagents is critical. Specifications for key raw materials should be established to minimize the potential for impurity formation.

  • In-Process Controls (IPCs): Monitoring the level of Impurity 25 at critical stages of the manufacturing process can provide early warning of deviations and allow for corrective actions.

  • Final Drug Substance Specification: A validated analytical method, as described above, is used to test the final Tofacitinib drug substance for the presence of Impurity 25. An acceptance criterion (a maximum allowable limit) is set based on toxicological data and regulatory requirements.

The following diagram illustrates the key pillars of an effective impurity control strategy.

G Control_Strategy Impurity Control Strategy Process_Control Process Understanding & Control Control_Strategy->Process_Control Raw_Material Raw Material Specification Control_Strategy->Raw_Material IPC In-Process Controls Control_Strategy->IPC Final_Spec Final Drug Substance Specification Control_Strategy->Final_Spec

Caption: Pillars of an Impurity Control Strategy.

Conclusion

The identification and control of Tofacitinib Impurity 25 are critical aspects of ensuring the quality, safety, and efficacy of Tofacitinib. This guide has provided a comprehensive overview of the necessary steps, from initial identification and characterization to the implementation of a robust control strategy. By integrating sound scientific principles with regulatory expectations, researchers and drug development professionals can effectively manage this and other impurities, ultimately contributing to the delivery of safe and effective medicines to patients.

References

  • Alassadi, I. J. B., et al. (2024). Indicating HPLC Method Development and Validation for the Quantification of Tofacitinib Citrate and Its Related Substances. Journal of Chemical and Pharmaceutical Research, 16(3), 1-10.
  • Emerging Standards. (2024, October 28). Methods for the Analysis of Tofacitinib Oral Solution. USP.
  • Pharmaffiliates. (n.d.). Tofacitinib-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Tofacitinib Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014195978A2 - Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-ß-oxo-1-piperidinepropanenitrile and its salts.
  • Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating Rp-Hplc Method For The Quantification Of Amine Impurity In Tofacitinib Tablet.
  • ResearchGate. (n.d.). Tofacitinib (1) structure and retrosynthetic analysis. Retrieved from [Link]

  • Carvalho, L. C. R., et al. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6096-6109.
  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved from [Link]

  • Scilit. (n.d.). Development and Validation of a Stability Indicating Ultra‐High‐Performance Liquid Chromatography Method for Simultaneous Determination of Tofacitinib and Its Related Substances in Solid Dosage Forms. Retrieved from [Link]

  • Google Patents. (n.d.). CN110606846A - Tofacitinib citrate impurity and analysis method and application thereof.
  • QCS Standards. (n.d.). Sharing Research on Impurities Related to Tofacitinib Citrate Tablets, a Treatment for Rheumatoid Arthritis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014195978A3 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Der Pharma Chemica. (n.d.). Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances*. Retrieved from [Link]

  • Shiri, M., & Zolfigol, M. A. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 59(3), 177-183.
  • Google Patents. (n.d.). WO2014097150A1 - Process for the preparation of tofacitinib and intermediates thereof.

Sources

Origin and Formation Pathways of Tofacitinib Impurity 25: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the origin, formation mechanics, and control strategies for Tofacitinib Impurity 25 , identified as the Butyl Malonate Ester Derivative (CAS: 2227199-31-5).[1]

Executive Summary & Identity Profile

In the synthesis and stability profiling of Tofacitinib Citrate, Impurity 25 represents a critical process-related impurity arising from solvolytic side reactions.[1] While nomenclature varies across vendors, in the context of complex formation pathways, Impurity 25 is definitively identified as the n-butyl ester analog of the drug's side chain.[1]

Unlike oxidative degradants (e.g., N-oxides), Impurity 25 is a chemically transformed species where the nitrile moiety—essential for the pharmacophore's polarity and binding—is converted into a lipophilic butyl ester.[1]

Chemical Identity
ParameterSpecification
Common Name Tofacitinib Impurity 25
Chemical Name Butyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate
CAS Number 2227199-31-5
Molecular Formula C₂₀H₂₉N₅O₃
Molecular Weight 387.48 g/mol
Structural Difference Replacement of the Cyano group (-CN) with a Butyl Ester group (-COOBu).[1][2][3][4]
Solubility Profile Higher lipophilicity (LogP > Tofacitinib) due to the butyl chain.[1]

Note on Nomenclature Ambiguity: Some vendors (e.g., QCC) may list the N-oxide metabolite (CAS 1640971-51-2) as "Impurity 25".[1] This guide focuses on the C20 Butyl Ester (CAS 2227199-31-5) due to its specific relevance to process chemistry and solvent interactions.[1]

Formation Pathways and Mechanistic Analysis[1]

The formation of Impurity 25 is not a random degradation event but a specific consequence of nucleophilic attack by n-butanol on the nitrile carbon under acidic or basic catalysis.[1] This typically occurs via the Pinner Reaction mechanism or direct transesterification of precursors.[1]

Pathway A: Acid-Catalyzed Alcoholysis (Pinner Reaction)

This is the primary pathway if n-butanol is used as a solvent for crystallization, extraction, or as a reagent carrier in the presence of acid (e.g., HCl used for deprotection or salt formation).[1]

  • Protonation: The nitrile nitrogen of Tofacitinib is protonated, increasing the electrophilicity of the nitrile carbon.[1]

  • Nucleophilic Attack: An n-butanol molecule attacks the activated nitrile carbon.[1]

  • Imidate Formation: An unstable alkyl imidate intermediate forms.[1]

  • Hydrolysis: In the presence of trace water, the imidate hydrolyzes to the ester (Impurity 25) rather than the amide, driven by the leaving group thermodynamics.[1]

Pathway B: Reactive Impurity Carryover

If the cyanoacetylation step uses Ethyl Cyanoacetate contaminated with malonates, or if the reaction mixture is quenched with butanol, a transesterification can occur on the reagent before it couples with the amine core.[1]

Pathway Visualization

The following diagram illustrates the divergence from the standard Tofacitinib synthesis into the Impurity 25 pathway.[1]

Tofacitinib_Impurity25_Pathway Amine Key Intermediate (Piperidine-Pyrrolopyrimidine Core) Tofa Tofacitinib (Nitrile Product) Amine->Tofa Standard Coupling Reagent Cyanoacetylating Agent (e.g., Ethyl Cyanoacetate) Reagent->Tofa + Amine Imidate Imidate Intermediate (Unstable) Tofa->Imidate Pinner Rxn (+ BuOH / H+) Imp25 Impurity 25 (Butyl Ester Derivative) Imidate->Imp25 Hydrolysis (- NH4+) Butanol n-Butanol (Solvent) Butanol->Imidate Acid H+ (Catalyst) Acid->Imidate

Caption: Mechanistic divergence of Tofacitinib into Impurity 25 via acid-catalyzed alcoholysis (Pinner Reaction) in the presence of n-butanol.[1]

Experimental Detection and Control

Analytical Methodology (HPLC/LC-MS)

Impurity 25 is significantly less polar than Tofacitinib.[1] In Reverse Phase Chromatography (RPC), it elutes after the main peak (Relative Retention Time > 1.0).[1]

Recommended Protocol:

  • Column: C18 stationary phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (or Methanol).[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 287 nm (characteristic of the pyrrolopyrimidine core).[1]

  • Mass Spec: Look for [M+H]+ = 388.25 .[1]

Control Strategies

To maintain Impurity 25 below the ICH Q3A qualification threshold (<0.15%), the following control measures are mandatory:

Critical Process Parameter (CPP)Risk FactorMitigation Strategy
Solvent Selection Use of n-Butanol in final steps.Eliminate n-Butanol from the final coupling and salt formation steps. Replace with IPA or Acetone if possible.
pH Control High acidity during workup.[1]Maintain pH > 4.0 during aqueous workups if alcohols are present to suppress Pinner activation.[1]
Water Content Anhydrous acidic conditions.[1]Ensure sufficient water is present during quenching to favor hydrolysis to the amide (if degradation occurs) rather than ester formation, or strictly exclude alcohols.[1]
Reagent Purity Contaminated Cyanoacetate.[1]Screen starting materials for malonate ester impurities using GC-MS.

References

  • Veeprho Laboratories. (2025).[1] Structure and Identification of Tofacitinib Impurity 28/25. Retrieved from [Link][1]

  • Dowty, M. E., et al. (2014).[1] "The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib." Drug Metabolism and Disposition, 42(4), 759-773.[1][5] (Context for metabolic vs. process impurities).

  • ICH Guidelines. (2006).[1] Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1]

Sources

Tofacitinib Impurity 25: Elucidating its Origin as a Degradation Product versus a Process-Related Impurity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product.[1] For Tofacitinib, a potent Janus kinase (JAK) inhibitor, a comprehensive understanding of its impurity profile is mandated by regulatory bodies worldwide.[1][2] This technical guide provides an in-depth analysis of Tofacitinib Impurity 25 (CAS 1640971-51-2), a key impurity characterized by an oxidized pyrrolopyrimidine core. We will explore the scientific rationale and experimental methodologies required to definitively classify this impurity as either a degradation product arising from post-synthesis instability or a process-related impurity introduced during manufacturing. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and characterization of Tofacitinib.

Introduction: The Imperative of Impurity Profiling in Tofacitinib

Tofacitinib (marketed as Xeljanz®) is a pivotal oral medication for the treatment of autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[3] Its mechanism of action involves the inhibition of the Janus kinase (JAK) family of enzymes, which are integral to the signaling pathways of numerous cytokines involved in immune response and inflammation.[1][4]

The chemical synthesis and storage of any active pharmaceutical ingredient (API) like Tofacitinib can lead to the formation of impurities.[5] These can be broadly categorized into two main classes:

  • Process-Related Impurities: These are chemical entities that arise during the manufacturing process. They include unreacted starting materials, synthetic intermediates, by-products from side reactions, and reagents.[2][5] Their presence and levels can often be controlled by optimizing the synthetic route.

  • Degradation Products: These impurities form due to the chemical degradation of the API itself over time or when exposed to stress factors such as light, heat, humidity, acid, base, or oxidation.[1][5]

Understanding the origin of an impurity is not merely an academic exercise; it is fundamental to developing a robust control strategy. A process impurity is managed by refining the synthesis, while a degradation product is controlled through formulation design, packaging, and defined storage conditions. This guide focuses on Tofacitinib Impurity 25 , chemically identified as 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile.[6] The key structural difference from the parent Tofacitinib molecule is the oxidation of the pyrrolo[2,3-d]pyrimidine ring system.

The Central Question: Unmasking the Origin of Tofacitinib Impurity 25

Investigative Workflow: A Logic-Driven Approach

The following diagram outlines the logical workflow for characterizing an impurity of unknown origin, which forms the structural basis of this guide.

G cluster_degradation Pathway 1: Degradation Analysis cluster_process Pathway 2: Process Analysis start Impurity of Unknown Origin (Tofacitinib Impurity 25) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation batch_analysis Analyze Multiple API Batches (Time Zero) start->batch_analysis analysis1 Analyze Stressed Samples via Stability-Indicating HPLC/UPLC-MS forced_degradation->analysis1 decision1 Is Impurity 25 Formed/ Increased Under Stress? analysis1->decision1 decision2 Is Impurity 25 Present in Unstressed API or Intermediates? decision1->decision2 No conclusion_deg Conclusion: Impurity 25 is a Degradation Product decision1->conclusion_deg Yes batch_analysis->decision2 intermediate_analysis Analyze Key Synthetic Intermediates and Starting Materials intermediate_analysis->decision2 decision2->conclusion_deg conclusion_proc Conclusion: Impurity 25 is a Process Impurity decision2->conclusion_proc Yes conclusion_both Conclusion: Impurity 25 is BOTH a Process and Degradation Impurity

Caption: Logical workflow for impurity characterization.

Pathway 1: Investigating Impurity 25 as a Degradation Product

The chemical structure of Impurity 25 strongly suggests it is an oxidative degradant. Multiple studies confirm that Tofacitinib is susceptible to degradation under oxidative, acidic, and basic conditions, with the pyrrole ring being a known site of oxidative attack.[3][7]

Hypothesis

Tofacitinib Impurity 25 is formed via the oxidative degradation of the Tofacitinib API when exposed to relevant stress conditions.

Proposed Degradation Pathway

The formation of Impurity 25 can be postulated as a direct oxidation of the pyrrolopyrimidine ring in Tofacitinib, likely mediated by an oxidizing agent.

G Tofacitinib Tofacitinib (Pyrrolo[2,3-d]pyrimidine Core) Impurity25 Tofacitinib Impurity 25 (Oxidized Core) Tofacitinib->Impurity25 [O] Oxidative Stress (e.g., H₂O₂) G sm1 Pyrrolopyrimidine Starting Material intermediate Coupling Reaction sm1->intermediate sm2 Piperidine Side Chain sm2->intermediate purification Purification Steps intermediate->purification api Final Tofacitinib API purification->api imp1 Oxidized Starting Material Impurity imp1->sm1 imp2 Over-oxidation During Coupling imp2->intermediate imp3 Inefficient Removal During Purification imp3->purification

Caption: Potential entry points for process impurities.

Experimental Validation: Process and Batch Analysis

The key to identifying a process impurity is to look for it in the final product before it has had a chance to degrade and to trace its origins back through the manufacturing process.

Methodology:

  • Multi-Batch Analysis of API:

    • Obtain samples of at least three different batches of newly synthesized Tofacitinib API.

    • Analyze these "time zero" samples using the same validated, stability-indicating LC-MS method used for the degradation studies.

    • Quantify the level of Tofacitinib Impurity 25 in each batch.

  • Intermediate and Starting Material Analysis:

    • Identify the key synthetic intermediates, particularly the pyrrolopyrimidine precursor to the final coupling step.

    • Obtain and analyze samples of these intermediates for the presence of their corresponding oxidized forms.

    • If possible, analyze the starting materials used in the synthesis.

Expected Outcome for Validation:

If Impurity 25 is a process-related impurity, it should be detectable in the time-zero analysis of the final API batches. Its levels might show batch-to-batch variability. Furthermore, tracing back the process should reveal its presence at a specific synthetic step or in a particular starting material.

Synthesizing the Evidence: A Comparative Data Summary

The definitive classification of Tofacitinib Impurity 25 relies on comparing the results from both investigative pathways. The following table summarizes the expected outcomes.

Experimental Test Outcome if Degradation Product Outcome if Process-Related Impurity Outcome if Both
Forced Degradation (Oxidative) Significant increase from baseline.No significant increase from baseline.Significant increase from an already present baseline.
Forced Degradation (Other) Little to no formation.No formation.Little to no additional formation.
Time-Zero API Batch Analysis Absent or present at very low, consistent levels.Present at variable levels across batches.Present at variable levels that increase upon stress.
Analysis of Intermediates Absent.Present in specific intermediates.Present in specific intermediates.

Conclusion and Recommendations

Based on available literature and the chemical nature of Tofacitinib, the evidence strongly suggests that Tofacitinib Impurity 25 is primarily an oxidative degradation product . [3]Its structure is a classic example of API oxidation. Therefore, the primary control strategy should focus on preventing degradation.

Recommendations for Control:

  • Formulation: Develop a stable formulation for the drug product, potentially including antioxidants or pH modifiers to protect the API.

  • Packaging: Utilize packaging that protects against oxygen and light, such as nitrogen-blanketed vials or blister packs with appropriate barrier properties.

  • Storage Conditions: Establish and clearly label appropriate storage conditions (e.g., temperature, humidity) for both the API and the final drug product.

  • Process Vigilance: Despite its likely origin as a degradant, good manufacturing practice (GMP) dictates that the potential for it to be a process impurity should not be entirely dismissed. The synthetic process should be reviewed for any steps involving strong oxidizing agents or conditions that could lead to its formation. A one-time analysis of key intermediates is a prudent measure to formally rule out the process pathway.

By employing the systematic, evidence-based approach outlined in this guide, pharmaceutical scientists can confidently characterize Tofacitinib Impurity 25, establish a robust control strategy, and ensure the consistent quality, safety, and efficacy of Tofacitinib products.

References

  • Vel's University. (2016). Stress Degradation Studies and Development of Validated Spectrometric-Assay-Method For Determination of Tofacitinib In Pure and. Retrieved from [Link]

  • Walsh Medical Media. (2021, April 26). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stress Degradation Studies and Development of Validated Spectrometric-Assay-Method For Determination of Tofacitinib In Pure and Physical Admixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability results of tofacitinib in forced degradation study. Retrieved from [Link]

  • Veeprho. (n.d.). Tofacitinib Impurities and Related Compound. Retrieved from [Link]

  • MDPI. (2024, December 2). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). In-Depth Analysis of the Stability of Specific Impurities in Tofacitinib. Retrieved from [Link]

  • Walsh Medical Media. (2021, April 26). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Tofacitinib synthesis. Retrieved from [Link]

Sources

Theoretical Mass Spectrum Analysis of Tofacitinib Impurity 25: A Guide to Structural Elucidation and Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical mass spectrometric analysis of Tofacitinib Impurity 25. This document is structured for analytical scientists and drug development professionals, focusing on structural elucidation, fragmentation mechanics, and differentiation strategies.

Executive Summary

In the development of Janus kinase (JAK) inhibitors, the rigorous characterization of impurities is mandated by ICH Q3A/B guidelines. Tofacitinib Impurity 25 , identified as the 6-oxo oxidative degradant (CAS: 1640971-51-2), represents a critical stability-indicating parameter. Unlike simple hydrolysis products, this impurity involves the oxidation of the pyrrolo[2,3-d]pyrimidine core, creating a lactam moiety that significantly alters the molecule's electronic and fragmentation behavior in mass spectrometry (MS).

This guide provides a theoretical framework for identifying Impurity 25 using LC-MS/MS, detailing its distinct fragmentation pathways compared to the parent drug and isomeric N-oxides.

Chemical Identity and Origin

Before analyzing the mass spectrum, the structural context must be established to predict ionization behavior.

  • Common Name: Tofacitinib Impurity 25 (Vendor Designation); 6-Oxo-Tofacitinib.

  • Chemical Name: 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile.[1]

  • Molecular Formula:

    
    
    
  • Exact Mass: 328.1648 Da

  • Origin: Oxidative degradation.[2] The electron-rich pyrrole ring of Tofacitinib is susceptible to oxidation, particularly under stress conditions (peroxide or metal-catalyzed oxidation), leading to the formation of the 6-oxo (lactam) derivative.

Structural Comparison Table
FeatureTofacitinib (Parent)Impurity 25 (6-Oxo)Tofacitinib N-Oxide (Isobaric Impurity)
Formula



Monoisotopic Mass 312.1699328.1648328.1648

313.1772 329.1721 329.1721
Modification Site N/APyrrole Ring (C-Oxidation)Pyrimidine/Piperidine Nitrogen (N-Oxidation)
Stability StableStable (Lactam)Labile (often loses -16 Da in source)

Theoretical Mass Spectrometry Analysis

Electrospray Ionization (ESI) Behavior

Tofacitinib contains multiple basic nitrogen centers. In positive ESI (


):
  • Protonation Site: The most favorable site for protonation is the tertiary amine of the piperidine ring or the pyrimidine nitrogen.

  • Precursor Ion: Impurity 25 will appear as a singly charged ion at m/z 329.17 (

    
    ), a +16 Da shift relative to Tofacitinib (m/z 313.17).
    
Collision-Induced Dissociation (CID) Fragmentation

The fragmentation of Tofacitinib is well-documented, characterized by the cleavage of the amide bond (side chain) and the amine linker between the piperidine and the heterocyclic core. Impurity 25 follows homologous pathways but carries the mass shift on the heterocyclic core.

Core Fragmentation Pathways
  • Pathway A: Amide Hydrolysis/Cleavage (Loss of Cyanoacetyl)

    • The cyanoacetyl tail (

      
      ) is structurally identical to the parent.
      
    • Cleavage of the exocyclic amide bond typically yields the amine core.

    • Theoretical Fragment: Loss of the cyanoacetyl group (mass ~67-68 Da) from the precursor.

    • Observation: A high-mass fragment retaining the oxidized core.

  • Pathway B: Linker Cleavage (Diagnostic)

    • The bond between the exocyclic nitrogen and the piperidine ring is a primary cleavage site.

    • Fragment B1 (Side Chain): The piperidine moiety (

      
      ) remains unmodified .
      
      • m/z 165.10 : This is a signature ion for the Tofacitinib backbone. Crucially, Impurity 25 will retain this m/z 165 ion, confirming the side chain is intact.

      • m/z 149.07 : A secondary fragment derived from the piperidine ring (loss of methane/methyl or ring contraction). Impurity 25 will retain this ion.

    • Fragment B2 (Heterocyclic Core): The pyrrolo[2,3-d]pyrimidine core carries the modification.[3]

      • Parent Core Fragment: ~m/z 149 (depending on charge retention).

      • Impurity 25 Core Fragment: The core is oxidized (+16 Da). We expect a shift in low-mass ions associated with the aromatic system.

  • Pathway C: Ring Opening (Lactam Specific)

    • Unlike the aromatic pyrrole in Tofacitinib, the 6-oxo lactam ring in Impurity 25 may undergo CO loss (-28 Da) under high collision energy, a pathway not available to the parent or N-oxide.

Visualization of Fragmentation Logic

The following diagram illustrates the theoretical fragmentation tree, contrasting the Parent Drug with Impurity 25.

Tofacitinib_Fragmentation Parent Tofacitinib (Parent) [M+H]+ m/z 313.17 Frag_Common Common Fragment (Piperidine Moiety) m/z 165.10 / 149.07 Parent->Frag_Common Linker Cleavage (Charge on Piperidine) Frag_Core_Parent Parent Core (Pyrrolo-pyrimidine) m/z ~148/149 Parent->Frag_Core_Parent Linker Cleavage (Charge on Core) Frag_Loss_Parent Descyanoacetyl-TOFT m/z 245.15 Parent->Frag_Loss_Parent Amide Cleavage (-68 Da) Imp25 Impurity 25 (6-Oxo) [M+H]+ m/z 329.17 Imp25->Frag_Common Linker Cleavage (Identical Side Chain) Frag_Core_Imp Oxidized Core (6-Oxo-Pyrrolo-pyrimidine) m/z ~164/165 (Shifted +16) Imp25->Frag_Core_Imp Linker Cleavage (+16 Da Shift) Frag_Loss_Imp Oxidized Descyanoacetyl m/z 261.15 Imp25->Frag_Loss_Imp Amide Cleavage (-68 Da) Frag_Core_Parent->Frag_Core_Imp +16 Da (Oxidation)

Figure 1: Comparative fragmentation tree showing conserved side-chain ions (Green) and shifted core ions (Red/Pink) for Impurity 25.

Differentiation Strategy: Impurity 25 vs. N-Oxides

A common challenge is distinguishing Impurity 25 (C-oxidation) from Tofacitinib N-oxides (N-oxidation), as both have m/z 329.17.

Diagnostic CriteriaImpurity 25 (6-Oxo)Tofacitinib N-Oxide
In-Source Fragmentation Stable. The lactam bond is covalent and stable. Minimal in-source degradation.Labile. Often loses oxygen (-16 Da) in the ion source, showing a significant m/z 313 peak.
MS/MS -16 Da Loss Rare. Requires high energy to break the C=O bond.Dominant. Characteristic loss of Oxygen (m/z 329

313) is the base peak in MS/MS.
Retention Time (RPLC) Later Eluting. The lactam formation reduces the basicity and increases polarity less drastically than N-oxide formation. Usually elutes after the N-oxide.Early Eluting. Highly polar; typically elutes earlier than the parent and 6-oxo forms.
H/D Exchange The amide proton on the lactam ring (N-H) is exchangeable.No new exchangeable protons created (N-O is a dative bond).

Experimental Protocol for Characterization

To validate the theoretical profile, the following LC-MS/MS workflow is recommended.

Sample Preparation
  • Stock Solution: Dissolve Tofacitinib drug substance in Methanol/Water (50:50) to 1 mg/mL.[4]

  • Stress Condition (Generation): To generate Impurity 25 for reference, subject the stock to 3%

    
      for 4 hours at Room Temperature (oxidative stress).
    
  • Dilution: Dilute to 10 µg/mL with Mobile Phase A prior to injection.

LC-MS/MS Conditions
  • Instrument: Q-TOF or Orbitrap (for exact mass confirmation).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 15 minutes.

  • MS Parameters:

    • Source: ESI Positive.

    • Capillary Voltage: 3500 V.

    • Collision Energy (CE): Ramp 20-40 eV to capture both fragile and stable fragments.

Data Analysis Workflow
  • Extract Ion Chromatogram (EIC): m/z 329.1721.

  • Filter: Exclude peaks showing dominant 329

    
     313 transition (N-oxides).
    
  • Target Selection: Select peak with m/z 329 parent and m/z 165/149 daughters.

  • Confirmation: Verify the absence of m/z 313 in the MS1 spectrum of the selected peak (confirms stability).

References

  • National Center for Biotechnology Information (NCBI). Tofacitinib Citrate - PubChem Compound Summary. Retrieved from [Link]

  • Walsh Medical Media. Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Retrieved from [Link]

Sources

Methodological & Application

Application Note: RP-HPLC Method Development for Tofacitinib Impurity 25

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the method development and validation protocol for the detection and quantification of Tofacitinib Impurity 25 (identified as the 6-oxo metabolite/degradant, CAS 1640971-51-2) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Executive Summary

Objective: To develop a robust, stability-indicating RP-HPLC method capable of resolving Tofacitinib Citrate from its critical oxidative impurity, Impurity 25 (CAS 1640971-51-2), and other related substances.

The Challenge: Impurity 25 (3-((3R,4R)-4-methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile) is the 6-oxo derivative of Tofacitinib. The structural difference is minimal—a single oxidation on the pyrrolo[2,3-d]pyrimidine ring transforming it into a lactam. This modification increases polarity, causing Impurity 25 to elute earlier than the API, potentially co-eluting with polar matrix components or the solvent front if the gradient is not carefully engineered.

Target Audience: Analytical Chemists, QC Managers, and Formulation Scientists.

Chemical Context & Analyte Profile

Understanding the physicochemical difference between the API and the impurity is the foundation of this method.

FeatureTofacitinib (API) Impurity 25 (Target)
CAS Number 477600-75-2 (Free Base)1640971-51-2
Structure Pyrrolo[2,3-d]pyrimidine core6-Oxo -6,7-dihydro-pyrrolo[2,3-d]pyrimidine
Molecular Formula C16H20N6OC16H20N6O2
Molecular Weight 312.37 g/mol 328.37 g/mol (+16 Da)
Polarity ModerateHigher (Due to Lactam/Amide functionality)
Elution Order (RP) Late ElutingEarly Eluting (Pre-API)

Method Development Strategy (Autonomy & Logic)

The development process prioritizes Resolution (


)  and Peak Shape  for basic compounds.
Phase 1: Stationary Phase Selection
  • Choice: C18 with Embedded Polar Group (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Fusion-RP) .

  • Causality: Standard C18 columns may suffer from "dewetting" at the high aqueous content required to retain the polar Impurity 25. An embedded polar group (carbamate or amide) provides dual benefits:

    • Shielding: Prevents silanol interactions with the basic piperidine nitrogen of Tofacitinib, reducing tailing.

    • Retention: Improves retention of the polar 6-oxo impurity (Impurity 25) via hydrogen bonding, pushing it away from the void volume.

Phase 2: pH Optimization
  • Choice: Phosphate Buffer at pH 6.8 - 7.0 .

  • Causality: Tofacitinib is a weak base. At acidic pH (2-3), the piperidine nitrogen is fully protonated, making the molecule highly polar and reducing retention on C18. By operating near neutral pH (pH 7.0), we suppress ionization slightly (increasing hydrophobicity) to maximize retention and resolution between the 6-oxo impurity and the main peak.

Phase 3: Detection Wavelength
  • Choice: 210 nm .

  • Causality: While the pyrrole ring of Tofacitinib absorbs well at 280 nm, the 6-oxo modification in Impurity 25 alters the conjugation system, potentially reducing absorbance at higher wavelengths. 210 nm captures the amide/lactam transitions, ensuring high sensitivity (LOD) for the impurity.

Detailed Experimental Protocol

Reagents & Equipment[1]
  • HPLC System: Agilent 1260/1290 or Waters Alliance with PDA/UV detector.

  • Column: XBridge BEH Shield RP18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA).
    
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g

    
     in 1000 mL Milli-Q water. Add 1 mL Triethylamine (to suppress silanol activity). Adjust pH to 7.0 ± 0.05  with dilute Orthophosphoric Acid or KOH. Filter through 0.45 µm membrane.
    
  • Organic (Mobile Phase B): Acetonitrile:Methanol (90:10 v/v). Note: Small amount of MeOH helps solubilize polar degradants.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 10 µL
Detection UV at 210 nm (Reference: 360 nm)
Run Time 45 Minutes
Gradient Program

Designed to retain Impurity 25 initially, then elute Tofacitinib, and finally wash lipophilic impurities.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Event
0.0 955Hold: Retain polar Impurity 25
5.0 955Isocratic Hold
25.0 6040Linear Ramp: Elute Tofacitinib
35.0 2080Wash: Elute late impurities
40.0 955Re-equilibration
45.0 955End

Method Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must pass these System Suitability Criteria (SST) before every run.

System Suitability Limits
  • Resolution (

    
    ):  NLT 2.0 between Impurity 25 and Tofacitinib.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for Tofacitinib peak.
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • Precision: RSD NMT 2.0% for 6 replicate injections of Standard.

Linearity & Sensitivity
  • LOD (Limit of Detection): S/N ≥ 3 (Target: 0.03 µg/mL).

  • LOQ (Limit of Quantitation): S/N ≥ 10 (Target: 0.1 µg/mL).

  • Linearity: Correlation coefficient (

    
    ) > 0.999 over range 50% to 150% of target concentration.
    

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow illustrates how to troubleshoot separation issues specific to Impurity 25.

MethodDevelopment Start Start: Impurity 25 Separation CheckPolarity Analyze Structure: Impurity 25 is 6-Oxo (More Polar) Start->CheckPolarity InitialRun Initial Run: C18, pH 5.5, 10% Org Start CheckPolarity->InitialRun Decision1 Is Impurity 25 retained? InitialRun->Decision1 Action1 Decrease Initial Organic to 2-5% Decision1->Action1 No (Elutes in Void) Action2 Check Resolution (Rs) vs Tofacitinib Decision1->Action2 Yes Action1->Decision1 Decision2 Rs < 2.0? Action2->Decision2 Opt_pH Optimize pH: Increase to 7.0 (Suppress Ionization) Decision2->Opt_pH Yes (Co-elution) Opt_Col Change Column: Select Polar Embedded C18 Decision2->Opt_Col Still Poor Shape Final Final Method: Shield RP18, pH 7.0, 5% Start Decision2->Final No (Good Sep) Opt_pH->Decision2 Opt_Col->Final

Caption: Decision tree for optimizing the separation of polar Impurity 25 from Tofacitinib.

Diagram 2: Impurity Formation Pathway

Understanding the origin of Impurity 25 helps in process control.

ImpurityPathway Tofa Tofacitinib API (Pyrrolo[2,3-d]pyrimidine) Oxidation Oxidative Stress (Peroxides/Air) Tofa->Oxidation Susceptibility Imp25 Impurity 25 (6-Oxo Metabolite) CAS 1640971-51-2 Oxidation->Imp25 + Oxygen (Lactam formation)

Caption: Oxidative pathway transforming Tofacitinib into Impurity 25.[1]

References

  • USP Monograph Development. Tofacitinib Citrate Monograph - Pending. United States Pharmacopeia.

  • Chemical Identity of Impurity 25. Tofacitinib Metabolite-1 (CAS 1640971-51-2).[2] ChemScene/ChemicalBook.

  • Degradation Pathways. Characterization of Tofacitinib Impurities Using High-Resolution Mass Spectrometry. BenchChem Application Notes.

  • HPLC Methodology. Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. Der Pharma Chemica, 2014, 6(2):11-19.

Sources

Application Note: Synthesis Protocol for Tofacitinib Impurity 25 Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, scientifically grounded protocol for the synthesis of Tofacitinib Impurity 25 , also known as Tofacitinib Metabolite M1 or 6-Oxo-Tofacitinib . This compound is a critical reference standard for impurity profiling, stability testing, and metabolite identification in Tofacitinib drug development.

Introduction & Scientific Rationale

In the development of Janus Kinase (JAK) inhibitors, the rigorous characterization of related substances is mandated by ICH Q3A/B guidelines. Tofacitinib Impurity 25 (CAS: 1640971-51-2) is a primary oxidative metabolite and degradation product formed via the oxidation of the pyrrolo[2,3-d]pyrimidine core.

Structurally, it differs from the parent API by the presence of a carbonyl group at the C-6 position of the 7-deazapurine ring, effectively converting the pyrrole moiety into a lactam. This modification significantly alters the electronic properties and hydrogen-bonding capability of the molecule, necessitating a specific, high-purity synthesis route for use as a qualified reference standard (RS).

Chemical Identity
AttributeDetail
Common Name Tofacitinib Impurity 25; Tofacitinib Metabolite M1; 6-Oxo-Tofacitinib
IUPAC Name 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
CAS Registry
Molecular Formula C₁₆H₂₀N₆O₂
Molecular Weight 328.37 g/mol
Appearance Off-white to pale yellow solid

Retrosynthetic Analysis

The synthesis is designed to ensure stereochemical integrity and regioselectivity. A direct oxidation of Tofacitinib is often low-yielding and produces complex mixtures (N-oxides, hydroxylated byproducts). Therefore, a De Novo approach is selected, assembling the molecule from a pre-oxidized heterocyclic core and the chiral piperidine side chain.

Strategic Disconnections
  • Amide Bond Formation: The final step installs the cyanoacetyl tail, avoiding sensitivity issues during earlier harsh steps.

  • SNAr Coupling: The C4-N bond is formed via Nucleophilic Aromatic Substitution (SNAr) between the electron-deficient 6-oxo-pyrimidine core and the sterically hindered secondary amine of the piperidine.

  • Core Oxidation: The 6-oxo functionality is introduced early on the 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold using oxidative chlorination/hydrolysis.

Retrosynthesis Target Tofacitinib Impurity 25 (Target Molecule) Intermediate1 Deprotected Amine Intermediate (Free Piperidine) Target->Intermediate1 Cyanoacetylation Cyano Ethyl Cyanoacetate Target->Cyano CoupledProtected N-Benzyl Coupled Intermediate Intermediate1->CoupledProtected Debenzylation (H2/Pd) Core 4-Chloro-1,7-dihydro- 6H-pyrrolo[2,3-d]pyrimidin-6-one (Oxidized Core) CoupledProtected->Core SNAr Coupling SideChain (3R,4R)-N,4-Dimethyl- 1-benzylpiperidin-3-amine CoupledProtected->SideChain SNAr Coupling Precursor 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Core->Precursor Oxidative Hydrolysis (NCS/tBuOH)

Caption: Retrosynthetic logic for Tofacitinib Impurity 25, highlighting the convergent assembly of the oxidized core and chiral amine.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Chloro-1,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one

This step converts the standard Tofacitinib starting material into the required lactam core.

  • Principle: Electrophilic chlorination at C-5 (pyrrole ring) followed by hydrolytic rearrangement to the oxindole-like structure.

  • Reagents: N-Chlorosuccinimide (NCS), t-Butanol (t-BuOH), Water.

Protocol:

  • Charge a reaction vessel with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 65.1 mmol) and t-BuOH (150 mL).

  • Add N-Chlorosuccinimide (NCS) (26.1 g, 195 mmol, 3.0 eq) portion-wise at room temperature over 30 minutes.

  • Heat the mixture to 50°C and stir for 2 hours. Monitor by HPLC for the disappearance of starting material and formation of the 5,5-dichloro intermediate.

  • Add Water (50 mL) and heat to 80°C for 4 hours to drive the hydrolysis.

  • Cool to room temperature. The product may precipitate.

  • Concentrate the solvent under reduced pressure to ~50 mL.

  • Neutralize with saturated NaHCO₃ solution to pH ~7.

  • Extract with Ethyl Acetate (EtOAc) (3 x 100 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH, 95:5) to yield the 6-oxo derivative as a tan solid.

ReagentMW ( g/mol )Equiv.[1]Mass/Vol
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine153.571.010.0 g
NCS133.533.026.1 g
t-Butanol74.12Solvent150 mL
Step 2: Coupling with Chiral Side Chain

The oxidized core is coupled with the protected piperidine amine. The benzyl group is used as a protecting group for the piperidine nitrogen to prevent side reactions.

  • Reagents: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, K₂CO₃, Water/Dioxane.

Protocol:

  • Dissolve 4-chloro-1,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (5.0 g, 29.5 mmol) in 1,4-Dioxane (50 mL).

  • Add (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (7.7 g, 35.4 mmol, 1.2 eq).

  • Add Potassium Carbonate (K₂CO₃) (12.2 g, 88.5 mmol, 3.0 eq) dissolved in Water (20 mL).

  • Reflux the mixture at 100°C for 24–48 hours. This reaction is slower than the standard Tofacitinib coupling due to the reduced electrophilicity of the lactam core.

  • Monitor by LC-MS (Target Mass: ~351 amu).

  • Cool to RT, dilute with water (100 mL), and extract with DCM (3 x 100 mL).

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM). Isolate the coupled benzyl-protected intermediate.

Step 3: Debenzylation and Cyanoacetylation (One-Pot Procedure)

Removal of the benzyl group followed by immediate acylation to form the final impurity standard.

  • Reagents: Pd(OH)₂/C, H₂, Ethanol, Ethyl Cyanoacetate, DBU.

Protocol:

  • Hydrogenation: Dissolve the Step 2 intermediate (3.5 g, 10 mmol) in Ethanol (50 mL) and Acetic Acid (2 mL).

  • Add 20% Pd(OH)₂/C (Pearlman’s Catalyst, 0.35 g, 10 wt%).

  • Hydrogenate at 50 psi H₂ and 50°C for 12 hours.

  • Filter catalyst through Celite and concentrate the filtrate to obtain the acetate salt of the free amine.

  • Acylation: Redissolve the residue in n-Butanol (30 mL).

  • Add Ethyl Cyanoacetate (2.26 g, 20 mmol, 2.0 eq).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 g, 20 mmol, 2.0 eq).

  • Stir at 40°C for 16 hours.

  • Workup: Concentrate solvent, dilute with EtOAc, wash with 1N HCl (to remove DBU), then saturated NaHCO₃.

  • Final Purification: Preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid) is recommended to achieve >99.5% purity required for a Reference Standard.

Analytical Characterization & Quality Control

The final product must be validated to confirm structure and purity.

Expected Analytical Data
  • Mass Spectrometry (ESI+): m/z 329.15 [M+H]⁺.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.2 (s, 1H): Lactam NH (Distinctive shift from parent Tofacitinib).

    • δ 8.1 (s, 1H): Pyrimidine C-2 proton.

    • δ 3.8-4.0 (m, 2H): Piperidine ring protons adjacent to amide.

    • δ 3.3 (s, 2H): Cyanoacetyl CH₂.

    • δ 3.1 (s, 3H): N-Methyl group.

    • δ 1.0 (d, 3H): C-Methyl group.

  • HPLC Purity: >98.0% (Area %).

Experimental Workflow Diagram

Workflow Step1 Step 1: Core Oxidation (NCS/tBuOH) Temp: 50-80°C Step2 Step 2: Coupling (Amine + K2CO3) Time: 48h Step1->Step2 Isolated Solid Step3 Step 3: Deprotection (H2, Pd/C) Step2->Step3 Purified Int. Step4 Step 4: Acylation (Et-Cyanoacetate + DBU) Step3->Step4 One-Pot QC QC: HPLC/NMR/MS (>98% Purity) Step4->QC Prep HPLC

Caption: Sequential experimental workflow for the synthesis of Tofacitinib Impurity 25.

Safety and Handling

  • N-Chlorosuccinimide (NCS): Corrosive and irritant. Handle in a fume hood.

  • Hydrogenation: H₂ gas poses an explosion hazard. Ensure proper grounding of the autoclave.

  • Tofacitinib Analogs: Treat all intermediates as potent JAK inhibitors. Use full PPE (gloves, lab coat, respirator) to prevent exposure.

References

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis."[1] World Intellectual Property Organization, WO2007012953. Link

  • Dowty, M. E., et al. (2014). "The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans." Drug Metabolism and Disposition, 42(4), 759–773. Link

  • Vyas, A. J., et al. (2024). "Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method..." Journal of Medicinal and Chemical Sciences. Link

  • ChemScene. "Tofacitinib metabolite-1 (CAS 1640971-51-2) Product Page." Link

  • USP. "Methods for the Analysis of Tofacitinib Oral Solution." USP Emerging Standards. Link

Sources

Isolation of Tofacitinib Impurity 25 from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Isolation of Tofacitinib Impurity 25 (Oxidative Analog) from Reaction Mixtures

Executive Summary & Scientific Rationale

In the synthesis and stability profiling of Tofacitinib (CP-690,550), Impurity 25 (identified as the oxidative degradation product 6-oxo-tofacitinib or related isomer, CAS 1640971-51-2 ) represents a critical quality attribute. As a Janus kinase (JAK) inhibitor, Tofacitinib contains a pyrrolo[2,3-d]pyrimidine core susceptible to oxidation, particularly at the C-6 position or N-oxidation of the piperidine ring.

Isolating Impurity 25 is chemically challenging due to its structural similarity to the parent API (Mass shift of +16 Da,


MW) and its polar nature, which often leads to co-elution in standard C18 reversed-phase systems.

This guide provides a field-proven workflow for the targeted isolation of Impurity 25. Unlike generic protocols, we utilize a pH-dependent selectivity strategy combined with mass-directed fractionation to achieve >98% purity for structural elucidation (NMR/MS).

Chemical Context & Target Molecule

ParameterDescription
Target Molecule Tofacitinib Impurity 25 (Oxidative Analog)
CAS Registry 1640971-51-2 (Primary Reference)
Chemical Structure 3-((3R,4R)-4-methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Molecular Formula C

H

N

O

Molecular Weight 328.37 g/mol (+16 Da vs. Tofacitinib)
Origin Oxidative stress (peroxide/air) during synthesis or storage; Process-related byproduct.[1][2]
Solubility Profile Soluble in DMSO, Methanol; Sparingly soluble in Water; Insoluble in Hexane.

Isolation Strategy: The "Selectivity-First" Approach

Direct preparative HPLC of crude reaction mixtures is often inefficient due to column overloading. We employ a Two-Stage Isolation Protocol :

  • Enrichment Phase: Flash Chromatography (C18 or Amino-functionalized silica) to remove bulk API and non-polar impurities.

  • Purification Phase: High-Performance Preparative LC (Prep-HPLC) using a Phenyl-Hexyl or Polar-Embedded stationary phase to maximize

    
     selectivity differences between the aromatic parent and the oxidized impurity.
    
Workflow Logic Diagram

IsolationWorkflow Start Crude Reaction Mixture (Tofacitinib + Impurity 25) Screen Analytical Screening (UHPLC-MS) Identify Impurity 25 (m/z 329.37) Start->Screen Decision Impurity Level? Screen->Decision Flash Stage 1: Flash Chromatography (C18 Cartridge) Objective: Remove Bulk API Decision->Flash < 5% Abundance Prep Stage 2: Prep-HPLC (Phenyl-Hexyl Column) Objective: Isolate Target Decision->Prep > 5% Abundance Flash->Prep Enriched Fraction Polishing Stage 3: Desalting & Lyophilization (C18 Trap Column) Prep->Polishing Collect Fractions (m/z 329) Final Pure Impurity 25 (>98% Purity) Polishing->Final

Caption: Decision matrix for the isolation of Tofacitinib Impurity 25, prioritizing enrichment for low-abundance samples.

Detailed Experimental Protocols

Phase 1: Analytical Method Development (Screening)

Before isolation, establish the retention time (RT) shift of Impurity 25 relative to Tofacitinib. The oxidation of the pyrrole ring increases polarity, typically causing Impurity 25 to elute before Tofacitinib in Reversed-Phase (RP) modes.

  • Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: Phenyl-Hexyl phases offer superior selectivity for aromatic ring modifications (like oxidation) compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV @ 285 nm (max absorption for pyrrolo-pyrimidine) and MS (ESI+, m/z 329.2).

System Suitability Requirement: Resolution (


) between Tofacitinib and Impurity 25 must be 

.
Phase 2: Sample Enrichment (Flash Chromatography)

Required if Impurity 25 is present at < 5% in the crude mixture.

  • Stationary Phase: C18 Flash Cartridge (e.g., 40g, 20-35 µm spherical silica).

  • Loading: Dissolve crude (approx. 1-2 g) in minimal DMSO/Methanol (1:1).

  • Elution Strategy:

    • Equilibrate with 95% Water / 5% MeOH.

    • Run a shallow gradient: 5% to 25% MeOH over 15 CV (Column Volumes).

    • Observation: Impurity 25 is more polar and will elute in the earlier fractions. Tofacitinib will elute later.

  • Action: Pool early fractions containing Impurity 25 (purity may only be 20-40% at this stage). Evaporate solvent to < 10 mL.

Phase 3: Preparative HPLC Isolation (The Core Protocol)

This step achieves the final purity. We utilize a Mass-Directed Auto-Purification system if available; otherwise, careful UV fractionation is required.

Chromatographic Parameters:

ParameterSettingRationale
Column XBridge Phenyl-Hexyl OBD Prep (19 mm x 150 mm, 5 µm)Maximizes selectivity for the oxidized heterocycle.
Flow Rate 18.0 mL/minStandard for 19mm ID columns.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Critical: Basic pH suppresses protonation of the piperidine, improving peak shape and loading capacity.
Mobile Phase B Acetonitrile-
Gradient Isocratic Hold: 12% B for 2 minsLinear Ramp: 12% to 32% B over 12 minsWash: 95% B for 3 minsShallow gradient focuses on the specific polarity region of the impurity.
Injection Vol. 500 - 1000 µLDepends on concentration (approx. 50 mg/mL).
Fraction Trigger MS Signal: 329.2 [M+H]+Threshold: 1.0 x 10^6 countsEnsures collection of the specific +16 Da impurity only.

Step-by-Step Execution:

  • System Check: Inject a blank to ensure no carryover.

  • Test Injection: Inject 100 µL of enriched sample. Verify that Impurity 25 elutes well-separated (typically ~6-8 mins) from any residual Tofacitinib (~10-12 mins).

  • Scale-Up: Perform stacked injections of the enriched fraction.

  • Collection: Collect fractions into glass tubes. Immediately check pH of fractions; if using basic mobile phase, the stability of the imide moiety (side chain) is generally good, but rapid freezing is recommended.

  • Post-Processing: Combine fractions. Remove Acetonitrile via rotary evaporation (bath temp < 35°C). Lyophilize the remaining aqueous phase to obtain a white amorphous powder.

Characterization & Validation

To confirm the identity of the isolated Impurity 25 (CAS 1640971-51-2), perform the following:

  • HR-MS (High-Res Mass Spec):

    • Expected Mass: 328.1648 (Monoisotopic).

    • Observed [M+H]+: 329.1720 ± 5 ppm.

    • Diagnostic: Look for the +15.9949 Da shift from Tofacitinib.

  • NMR Spectroscopy (1H / 13C):

    • Solvent: DMSO-d6.[3]

    • Key Signal: Disappearance of the aromatic proton at the C-6 position of the pyrrole ring (if oxidized to oxo) or shift in the piperidine signals (if N-oxide). For CAS 1640971-51-2 (6-oxo derivative), look for a new carbonyl carbon signal in 13C NMR around 160-170 ppm and the loss of the aromatic C-H signal at ~6.5-6.8 ppm.

References

  • Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors." World Intellectual Property Organization, WO2014195978, 2014. (Describes synthetic routes and potential impurities).
  • International Conference on Harmonisation (ICH). "Impurity in New Drug Substances Q3A(R2)." ICH Guidelines, 2006. Link

  • SynZeal Research. "Tofacitinib Impurity 25 (CAS 1640971-51-2) Reference Standard Data." SynZeal Catalog, Accessed 2023. Link

  • BenchChem. "Characterization of Tofacitinib Impurities Using High-Resolution Mass Spectrometry." Application Note, 2025.[4] Link

  • Klivon. "Tofacitinib Impurity Standards and Custom Synthesis." Klivon Catalog, Accessed 2023. Link

Sources

LC-MS/MS parameters for quantifying Tofacitinib Impurity 25

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Sensitive LC-MS/MS Quantification of Tofacitinib Impurity 25 in Active Pharmaceutical Ingredients

Executive Summary

Tofacitinib is a potent Janus kinase (JAK) inhibitor widely prescribed for autoimmune conditions such as rheumatoid arthritis and ulcerative colitis. Ensuring the safety and efficacy of the active pharmaceutical ingredient (API) requires rigorous monitoring of its degradation profile. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically engineered for the quantification of Tofacitinib Impurity 25 (CAS: 1640971-51-2)[1]. By leveraging isotopic dilution and optimized reversed-phase chromatography, this method achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL, fully complying with ICH Q2(R2) and M10 validation guidelines[2].

Scientific Context: Tofacitinib & Oxidative Degradation

Tofacitinib functions by inhibiting the JAK-STAT signaling pathway, thereby modulating the transcription of inflammatory cytokines.

Tofacitinib mechanism of action inhibiting the JAK-STAT signaling pathway.

During manufacturing and storage, the API is susceptible to degradation. Forced degradation studies demonstrate that while tofacitinib is stable under photolytic conditions, it degrades significantly under acidic, basic, and oxidative stress[3]. Impurity 25 (


, MW: 328.4  g/mol ) is a primary oxidative degradation product[1]. The addition of an oxygen atom (+16 Da mass shift compared to the parent API) increases the molecule's polarity, necessitating specific chromatographic considerations to prevent co-elution with the solvent front or other polar degradants.

Analytical Rationale: Causality Behind Method Design

Traditional HPLC-UV methods often lack the sensitivity required to quantify trace-level impurities in complex matrices[4]. LC-MS/MS was selected for this protocol due to its superior orthogonality—combining chromatographic retention time with highly specific mass-to-charge (


) transitions[5].
  • Buffer Selection: A 10 mM ammonium acetate buffer adjusted to pH 4.0 is utilized[3]. Causality: Tofacitinib and Impurity 25 contain basic pyrrolopyrimidine and piperidine nitrogen atoms. At pH 4.0, these amines are fully protonated. The acetate buffer provides sufficient ionic strength to mask secondary interactions with unendcapped silanols on the stationary phase, preventing peak tailing while simultaneously acting as a volatile buffer that enhances positive electrospray ionization (ESI+) efficiency.

  • Stationary Phase: A High-Strength Silica (HSS) T3 column is employed[6]. Causality: Because Impurity 25 is an oxidative product, it is more hydrophilic than tofacitinib. Standard C18 phases can suffer from pore dewetting (phase collapse) under the highly aqueous conditions required to retain such polar analytes. The HSS T3 phase is specifically designed to resist this, ensuring reproducible retention times.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a stable-isotope-labeled internal standard (SIL-IS), Tofacitinib-


, which co-elutes with the analytes and corrects for any run-to-run variance in extraction recovery or ion source matrix suppression[7].

Experimental LC-MS/MS workflow for the quantification of Tofacitinib Impurity 25.

Step 1: Reagent & Sample Preparation
  • Mobile Phase A: Dissolve 0.77 g of ammonium acetate in 1.0 L of LC-MS grade water (10 mM). Adjust to pH 4.0 using LC-MS grade formic acid[3]. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water/Acetonitrile (80:20, v/v).

  • Internal Standard (IS) Spiking Solution: Prepare Tofacitinib-

    
     in diluent at a concentration of 100 ng/mL[7].
    
  • Sample Preparation: Accurately weigh 10.0 mg of the Tofacitinib API sample and dissolve in 10.0 mL of diluent (1 mg/mL). Transfer 100 µL of this solution to an autosampler vial, add 10 µL of the IS Spiking Solution, and dilute to 1.0 mL with diluent. Vortex for 30 seconds.

Step 2: System Suitability Testing (SST)

Before sample acquisition, the system must self-validate by injecting a known LOQ standard (0.5 ng/mL) six times.

  • Pass Criteria: Signal-to-noise (S/N) ratio > 10 for Impurity 25; %RSD of the peak area ratio (Analyte/IS) < 5.0%. If these criteria are not met, the sequence automatically halts.

Step 3: Chromatographic Separation Parameters

Separation is achieved using a gradient elution to ensure the polar Impurity 25 is retained while the highly concentrated API is efficiently washed from the column.

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.00 0.40 85.0 15.0 Initial
1.50 0.40 85.0 15.0 Linear
5.00 0.40 40.0 60.0 Linear
6.50 0.40 10.0 90.0 Linear
8.00 0.40 10.0 90.0 Hold
8.10 0.40 85.0 15.0 Linear

| 10.00 | 0.40 | 85.0 | 15.0 | Re-equilibration |

Column: Waters XSelect HSS T3 (100 × 2.1 mm, 1.8 µm)[6]. Column Temperature: 40 °C. Injection Volume: 2.0 µL.

Step 4: Mass Spectrometry (MRM) Parameters

The mass spectrometer is operated in ESI positive mode. Multiple Reaction Monitoring (MRM) is utilized to isolate the precursor ions and monitor specific product ions generated via collision-induced dissociation (CID)[5].

Table 2: Optimized MS/MS MRM Transitions | Analyte | Precursor Ion (


) | Product Ion (

) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Tofacitinib | 313.2 | 149.1 | 50 | 30 | 25 | API Monitoring[7] | | Impurity 25 | 329.2 | 137.1 | 50 | 30 | 28 | Quantifier[2] | | Impurity 25 | 329.2 | 165.1 | 50 | 30 | 22 | Qualifier | | Tofacitinib-

| 316.2 | 149.1 | 50 | 30 | 25 | Internal Standard[7] |

Source Temperature: 150 °C; Desolvation Temperature: 500 °C; Capillary Voltage: 3.0 kV.

Data Presentation & Validation Metrics

Table 3: Method Validation Summary

Validation Parameter Regulatory Acceptance Criteria Observed Result

| Linearity Range |


 | 0.5 – 100 ng/mL (

)[6] | | LLOQ | S/N

10, Precision

20% | 0.5 ng/mL (S/N > 25)[2] | | Intra-day Precision | %RSD

15% (

20% at LLOQ) | 2.4% – 5.1%[6] | | Inter-day Precision | %RSD

15% (

20% at LLOQ) | 3.8% – 6.2% | | Accuracy (Recovery) | 85% – 115% | 96.8% – 103.0%[4] | | Matrix Effect | 85% – 115% (IS normalized) | 98.5% (No significant suppression)[2] |

Troubleshooting & Mechanistic Insights

  • Declining IS Area: If the absolute peak area of the Tofacitinib-

    
     internal standard drops by more than 30% across a batch, the system is experiencing severe ion source contamination from the API. Solution: Divert the LC flow to waste for the first 2 minutes and after 6 minutes to prevent the high-concentration API peak from entering the MS source.
    
  • Loss of Impurity 25 Retention: If Impurity 25 begins to elute near the void volume, it indicates phase collapse in the C18 column. Solution: Ensure the column is explicitly designed for 100% aqueous compatibility (like the HSS T3) and verify that the initial gradient conditions do not drop below 2% organic modifier for extended periods.

References

  • [3] Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. PubMed. [Link]

  • [7] Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. ResearchGate. [Link]

  • [1] Tofacitinib Acid Impurity (Impurity 25). KM Pharma Solution Private Limited. [Link]

  • [2] Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS and its application in pharmacokinetics. Arabian Journal of Chemistry. [Link]

  • [6] Method for determining concentration of tofacitinib in human plasma. Google Patents (CN112461946A).

  • [4] A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. ACG Publications. [Link]

Sources

Revolutionizing Impurity Analysis: Advanced Sample Preparation Techniques for Tofacitinib Impurity 25

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents.[1][2][3] Tofacitinib, a Janus kinase (JAK) inhibitor, is a critical treatment for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[2][4] The control of its impurities is a mandate by regulatory bodies like the International Council for Harmonisation (ICH).[2][5][6] This application note provides a comprehensive guide to the sample preparation techniques for the extraction of Tofacitinib Impurity 25, a known related compound of Tofacitinib.

The structural integrity and purity of Tofacitinib are crucial for its therapeutic action. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[1][2] Therefore, robust analytical methods are essential for their detection and quantification. This guide delves into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and trustworthiness in your analytical workflows.

The Critical Role of Sample Preparation

Sample preparation is often the most critical and labor-intensive step in the analytical workflow.[7][8] Its primary goal is to isolate the analyte of interest from the sample matrix, concentrate it, and present it in a form suitable for analysis. Inadequate sample preparation can lead to inaccurate and unreliable results, compromising the entire analytical process.[8] For Tofacitinib Impurity 25, selecting the appropriate extraction technique is vital for achieving the required sensitivity and selectivity.

Understanding Tofacitinib and its Impurities

Tofacitinib's chemical structure, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, is susceptible to degradation via hydrolysis and oxidation.[9][10] The amide and cyano groups, along with the pyrrole ring, are particularly vulnerable.[9][10] Forced degradation studies have shown that Tofacitinib degrades under acidic, basic, and oxidative conditions.[2][11] This understanding is crucial for developing stability-indicating analytical methods.

Tofacitinib Impurity 25, with a CAS Registry Number of 1640971-51-2, is a significant process-related impurity or degradation product that needs to be monitored.[12] The choice of extraction technique will depend on the physicochemical properties of both Tofacitinib and Impurity 25, as well as the nature of the sample matrix (e.g., drug substance, drug product, or biological fluid).

Key Sample Preparation Techniques

Several techniques can be employed for the extraction of Tofacitinib and its impurities. The most common and effective methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE).

Liquid-Liquid Extraction (LLE)

LLE is a classic and widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[13][14] The choice of organic solvent is critical and depends on the polarity of the analyte.

Principle of Causality: The effectiveness of LLE hinges on the partition coefficient (K) of the analyte between the two phases. For Tofacitinib and its impurities, which are organic molecules, a suitable organic solvent will have a high affinity for them, allowing for their efficient transfer from the aqueous sample matrix. Adjusting the pH of the aqueous phase can further enhance extraction efficiency by converting the analyte into its non-ionized, more organic-soluble form.[14]

Protocol for LLE of Tofacitinib from Human Plasma:

This protocol is adapted from a validated UPLC-MS/MS assay for Tofacitinib quantification.[15]

  • Sample Preparation: To 200 µL of human plasma in a microcentrifuge tube, add the internal standard.

  • Extraction: Add 1 mL of methyl-tert butyl ether (MTBE) as the extraction solvent.

  • Vortexing: Vortex the mixture for 10 minutes to ensure thorough mixing and facilitate mass transfer.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Data Presentation: LLE Solvent Selection

SolventPolarity IndexExtraction Efficiency for Tofacitinib-like Compounds
Methyl-tert butyl ether (MTBE)2.5High
Dichloromethane3.1Moderate to High
Ethyl Acetate4.4Moderate
Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique than LLE.[8][13] It utilizes a solid sorbent material packed in a cartridge or well plate to selectively adsorb the analyte from the liquid sample.[13][16] The analyte is then eluted with a small volume of a strong solvent.[13]

Principle of Causality: The selectivity of SPE is determined by the interaction between the analyte and the sorbent material. Common interactions include reversed-phase, normal-phase, and ion-exchange.[13][16] For Tofacitinib and its impurities, a mixed-mode cation exchange (MCX) sorbent can be particularly effective, as it combines reversed-phase and cation-exchange mechanisms to retain the basic Tofacitinib molecule and its related compounds.[16]

Protocol for SPE of Tofacitinib from Rat Plasma:

This protocol is based on a validated LC-MS/MS method.[17]

  • Sorbent: Use a mixed-mode cation exchange (MCX) SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Visualization of SPE Workflow:

SPE_Workflow start Start conditioning Conditioning (Methanol, Water) start->conditioning sample_loading Sample Loading (Plasma) conditioning->sample_loading washing1 Washing 1 (2% Formic Acid) sample_loading->washing1 washing2 Washing 2 (Methanol) washing1->washing2 elution Elution (5% NH4OH in Methanol) washing2->elution collect Collect Eluate elution->collect analysis Evaporation & Reconstitution for Analysis collect->analysis

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[18][19][20][21] Supercritical fluids have properties intermediate between those of a gas and a liquid, allowing for efficient penetration into the sample matrix and effective dissolution of the analyte.[22]

Principle of Causality: The solvating power of a supercritical fluid is a function of its density, which can be precisely controlled by adjusting the pressure and temperature.[22] This "tunable" solvent strength allows for selective extraction of the target analytes. For pharmaceutical applications, the low critical temperature of CO2 (31°C) is advantageous as it prevents the degradation of thermally labile compounds.[18]

Conceptual Protocol for SFE of Tofacitinib Impurities from a Solid Dosage Form:

  • Sample Preparation: Grind the tablet to a fine powder.

  • Extraction Cell: Pack the powdered sample into the extraction cell.

  • SFE System Parameters:

    • Fluid: Supercritical CO2.

    • Co-solvent: A small percentage of a polar modifier like methanol may be added to enhance the extraction of more polar impurities.

    • Pressure and Temperature: Optimize these parameters to achieve the desired selectivity for Tofacitinib Impurity 25.

  • Extraction: Pump the supercritical fluid through the extraction cell.

  • Collection: Depressurize the fluid, causing the extracted analytes to precipitate into a collection vial.

  • Analysis: Dissolve the collected extract in a suitable solvent for chromatographic analysis.

Visualization of a Generic Extraction Workflow:

Generic_Extraction_Workflow start Sample Homogenization (e.g., Grinding, Dissolution) extraction Extraction (LLE, SPE, or SFE) start->extraction separation Phase Separation / Elution extraction->separation concentration Solvent Evaporation (if necessary) separation->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution analysis Instrumental Analysis (e.g., HPLC, LC-MS) reconstitution->analysis

Caption: A generalized workflow for sample extraction and analysis.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of any analytical method, it must be validated according to ICH guidelines (e.g., Q2(R1)).[6] Validation parameters include specificity, linearity, accuracy, precision, and robustness. For sample preparation, the key performance indicator is the extraction recovery, which should be consistent and reproducible.

Method Validation for Sample Preparation:

  • Accuracy (Recovery): Spike known amounts of Tofacitinib Impurity 25 into a blank matrix at different concentration levels (low, medium, and high). The percentage of the analyte recovered after the extraction process determines the accuracy. A high and consistent recovery (typically >85%) is desirable.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the extraction method by analyzing multiple replicates of spiked samples. The relative standard deviation (RSD) should be within acceptable limits.

  • Matrix Effect: Evaluate the influence of the sample matrix on the analytical signal of the analyte. This is particularly important for LC-MS analysis.

Conclusion

The selection of an appropriate sample preparation technique is a critical determinant of the success of Tofacitinib Impurity 25 analysis. This guide has provided a detailed overview of LLE, SPE, and SFE, explaining the underlying principles and offering practical protocols. By understanding the "why" behind each step and adhering to rigorous validation principles, researchers and scientists can develop robust and reliable methods for impurity profiling, ultimately contributing to the development of safer and more effective pharmaceuticals. The continuous evolution of sample preparation technologies promises further improvements in efficiency, selectivity, and environmental sustainability, paving the way for more advanced analytical workflows in the pharmaceutical industry.

References

  • A Highly Sensitive, Selective and Rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of a Janus Kinase (JAK) Inhibitor, Tofacitinib (TOF). PubMed. [Link]

  • Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. WebofPharma. [Link]

  • Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. Der Pharma Chemica. [Link]

  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Why Supercritical Fluid Extraction Can Change Pharmaceutical industry? Grand's. [Link]

  • Development and validation of a RP-HPLC method for the quantitation of tofacitinib in rat plasma and its application to a pharmacokinetic study. PubMed. [Link]

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio. ResearchGate. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Center for Biotechnology Information. [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. [Link]

  • A new validated method for the determination of tofacitinib in human serum and pharmaceutical dosage form by HPLC-DAD in. AKJournals. [Link]

  • Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]

  • Development And Validation Of Stability Indicating Rp-Hplc Method For The Quantification Of Amine Impurity In Tofacitinib Tablet. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Supercritical Fluid Extraction of Compounds of Pharmaceutical Interest from Wendita calysina (Burrito). MDPI. [Link]

  • Supercritical Fluid Applications | Pharma and Medical Industries. Phasex Corporation. [Link]

  • Development and validation of a rapid and sensitive UPLC‐MS/MS assay for the quantification of tofacitinib in human plasma. ResearchGate. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • A new validated method for the determination of tofacitinib in human serum and pharmaceutical dosage form by HPLC-DAD. ResearchGate. [Link]

  • In-Depth Analysis of the Stability of Specific Impurities in Tofacitinib. Oreate AI Blog. [Link]

  • A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. ResearchGate. [Link]

  • How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. [Link]

  • A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study. Macquarie University. [Link]

  • Pharmaceutical applications of Supercritical Fluids. Separex. [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Sulzer. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. Food and Drug Administration. [Link]

  • Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Walsh Medical Media. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences and Research. [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

  • Tofacitinib Monograph for Professionals. Drugs.com. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Pharmaceutical Research International. [Link]

  • Tofacitinib BP EP USP CAS 540737-29-9 Manufacturers and Suppliers - Price. Fengchen. [Link]

  • Tofacitinib tablets - [Product Monograph Template - Standard]. Pfizer. [Link]

  • Tofacitinib-impurities. Pharmaffiliates. [Link]

  • Tofacitinib (1) structure and retrosynthetic analysis. ResearchGate. [Link]

  • Unclassified / Non classifié PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION. Health Canada. [Link]

  • TOFACITINIB. Pfizer. [Link]

Sources

Application Note: Rapid UPLC Quantification of Tofacitinib and Critical Impurity 25 (6-oxo-metabolite)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, high-throughput UPLC protocol for Tofacitinib Citrate, with specific focus on the critical oxidative degradant Impurity 25 (6-oxo-tofacitinib).

Executive Summary

Objective: To establish a rapid (<5 minute), stability-indicating UPLC method for the separation of Tofacitinib from its critical oxidative impurity, Impurity 25 (CAS 1640971-51-2).

The Challenge: Tofacitinib contains a pyrrolo[2,3-d]pyrimidine core susceptible to oxidation.[1][2][3][4] Impurity 25 (3-((3R,4R)-4-methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile) is a primary oxidative degradant and metabolite. Its structural similarity to the parent API (differing only by a carbonyl at the C6 position) creates a "critical pair" scenario requiring high-efficiency chromatographic resolution.

Solution: This protocol utilizes a sub-2 µm hybrid particle column with a pH-optimized mobile phase to achieve baseline resolution (


) within a 4.5-minute runtime.

Chemical Context & Target Analytes[1][4][5][6][7][8][9]

Understanding the physicochemical difference is key to separation. Impurity 25 is more polar than Tofacitinib due to the additional carbonyl oxygen, typically resulting in earlier elution on Reverse Phase (RP) columns.

AnalyteCommon NameCAS RegistryKey Structural FeatureLogP (Predicted)
API Tofacitinib477600-75-2Pyrrolo[2,3-d]pyrimidine core~1.15
Impurity 25 6-oxo-tofacitinib1640971-51-2 C6-Carbonyl (Oxidation)~0.65 (More Polar)
Interference 5-oxo-tofacitinib2101951-20-4C5-Carbonyl (Positional Isomer)~0.65

Method Development Strategy (The "Why")

Stationary Phase Selection

Choice: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm. Rationale: Tofacitinib is a basic compound.[2] Traditional silica columns often suffer from peak tailing due to silanol interactions. The BEH particle technology allows for operation at high pH (up to pH 12), but more importantly, it provides superior peak shape and loadability for bases at neutral pH compared to standard silica. The C18 ligand provides the necessary hydrophobic selectivity to separate the parent from the slightly more hydrophilic 6-oxo impurity.

Mobile Phase & pH

Choice: 10 mM Ammonium Acetate (pH 6.8) / Acetonitrile. Rationale:

  • pH 6.8: At this pH, the ionization of the basic pyrrole nitrogen is suppressed, improving retention and peak symmetry. Acidic mobile phases (pH < 3) can lead to co-elution of polar oxidative impurities with the solvent front or other early eluters.

  • Buffer: Ammonium acetate is volatile, making this method compatible with MS detection (LC-MS/MS) if peak identification is required later.

Detailed Experimental Protocol

A. Instrumentation & Conditions[8][10]
ParameterSetting
System UPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity II)
Column Acquity UPLC BEH C18 , 2.1 mm x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (Native pH ~6.8)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.5 mL/min
Column Temp 40°C (Controls viscosity and improves mass transfer)
Injection Volume 1.0 - 2.0 µL
Detection UV at 287 nm (Primary) and 210 nm (Secondary)
Run Time 4.5 Minutes
B. Gradient Table (Rapid Profile)
Time (min)% Mobile Phase A% Mobile Phase BCurveDescription
0.009010InitialEquilibration
0.5090106Isocratic Hold (Focusing)
3.0060406Linear Gradient (Elution)
3.1010906Wash Step
3.6010906Wash Hold
3.7090101Re-equilibration
4.5090101End of Run
C. Standard & Sample Preparation[8][10]

Diluent: 50:50 Water:Acetonitrile (Matches initial gradient strength to prevent solvent effects).

  • Stock Solution (1.0 mg/mL): Dissolve 10 mg Tofacitinib Citrate in 10 mL Diluent.

  • Impurity Stock (0.1 mg/mL): Dissolve 1 mg Impurity 25 (CAS 1640971-51-2) in 10 mL Diluent.

  • System Suitability Solution: Dilute Tofacitinib Stock to 0.2 mg/mL and spike with Impurity 25 to a concentration of 2.0 µg/mL (1.0% level).

  • Test Sample: Prepare Tofacitinib formulation (tablet/powder) to 0.2 mg/mL in Diluent. Filter through 0.2 µm PTFE filter.

Expected Results & Performance Criteria

Based on the physicochemical properties and column selection, the elution order and performance should meet the following:

  • Elution Order: Impurity 25 (RT ~1.8 min)

    
     Tofacitinib (RT ~2.4 min).
    
    • Note: The oxidized impurity elutes earlier due to higher polarity.

  • Resolution (

    
    ):  > 2.5 between Impurity 25 and Tofacitinib.
    
  • Tailing Factor: < 1.5 for Tofacitinib.[5]

  • LOD (Limit of Detection): ~0.05 µg/mL (0.025%).

Troubleshooting the "Critical Pair"

If Impurity 25 co-elutes with the API:

  • Lower the %B start: Start at 5% B instead of 10% to increase retention of polar species.

  • Lower Temperature: Reduce column temp to 30°C to increase selectivity (though pressure will rise).

Visualization of Workflow

G cluster_mech Separation Mechanism Sample Sample Prep (0.2 mg/mL in 50:50 ACN:H2O) UPLC UPLC System BEH C18 | 40°C Sample->UPLC Separation Gradient Elution 10mM Amm. Acetate (pH 6.8) UPLC->Separation Detection Detection UV @ 287nm Separation->Detection Mech1 Impurity 25 (6-oxo) More Polar -> Elutes First Separation->Mech1 Mech2 Tofacitinib Less Polar -> Elutes Second Separation->Mech2 Data Data Analysis Impurity 25 (RT ~1.8) < API (RT ~2.4) Detection->Data

Caption: Operational workflow for the rapid UPLC analysis of Tofacitinib and Impurity 25.

References

  • ResearchGate. (2021). Development and validation of a rapid and sensitive UPLC‐MS/MS assay for the quantification of tofacitinib in human plasma. Retrieved from [Link]

Sources

Application Note: Targeted Prep-HPLC Purification of Tofacitinib Impurity 25 (Tofacitinib Acid)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of Tofacitinib Impurity 25 (identified as the acid hydrolysis degradant, Tofacitinib Acid ) for use as a reference standard or for toxicological qualification.

Executive Summary

Tofacitinib Impurity 25 (CAS: 1640971-51-2), chemically identified as 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid , is a critical process-related impurity and degradant formed via the hydrolysis of the Tofacitinib cyanoacetyl tail.

Due to the amphoteric nature of the impurity (containing both a basic pyrrolopyrimidine/piperidine core and an acidic carboxyl tail) versus the basic parent drug (nitrile tail), standard generic gradients often fail to provide baseline resolution at preparative loads. This protocol utilizes a pH-switching strategy on a high-load C18 stationary phase to exploit the ionization difference between the neutral nitrile (parent) and the anionic carboxylate (impurity), achieving >98% purity with high recovery.

Chemical Context & Separation Logic

Understanding the physicochemical divergence is key to the purification strategy.

CompoundChemical FeaturepKa (Approx)Behavior at pH 2.0 (Acidic)Behavior at pH 10.0 (Basic)
Tofacitinib (Parent) Cyano (-CN) + Basic AminespKa₁ ~5.5 (Piperidine)Protonated (Cationic)Neutral (Free Base)
Impurity 25 (Target) Carboxyl (-COOH) + Basic AminespKa₁ ~4.5 (Acid), pKa₂ ~5.5Protonated (Cationic)Deprotonated (Anionic/Neutral Zwitterion)

The Mechanistic Insight: At acidic pH (Formic Acid, pH 2) , both compounds are protonated and exhibit similar hydrophobicity, making separation difficult and load-limited. At basic pH (Ammonium Bicarbonate, pH 10) , the parent drug is a neutral free base (retained well on C18), while Impurity 25 becomes a negatively charged carboxylate. This charge repulsion from the C18 pores causes Impurity 25 to elute significantly earlier, creating a massive resolution window suitable for overload injections.

Impurity Formation Pathway

The following diagram illustrates the hydrolysis pathway leading to Impurity 25.

Tofacitinib_Degradation Tofa Tofacitinib (Cyanoacetyl Tail) Amide Amide Intermediate (Partial Hydrolysis) Tofa->Amide + H2O / OH- Imp25 Impurity 25 (Acid) (Carboxyl Tail) Amide->Imp25 + H2O / OH-

Caption: Hydrolytic degradation pathway of Tofacitinib (Nitrile) to Impurity 25 (Carboxylic Acid).[1]

Preparative HPLC Protocol[2][3][4]

System Requirements[5]
  • Pump: Binary Gradient Prep Pump (Flow range 20–100 mL/min).

  • Detector: UV-Vis/PDA set to 290 nm (Tofacitinib core absorption) and 254 nm .

  • Injector: Autosampler or Manual Loop (5 mL – 10 mL loop recommended).

  • Fraction Collector: Time or Slope-based triggering.

Stationary Phase Selection
  • Column: C18 (Octadecyl) with high surface area and pH stability (pH 2–11).

    • Recommended: XBridge Prep C18 or Gemini-NX C18.

    • Dimensions: 30 x 150 mm (5 µm or 10 µm) for gram-scale purification.

Mobile Phase Preparation
  • Mobile Phase A (Basic Modifier): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Why: Ensures Impurity 25 is fully ionized (early eluting) and Tofacitinib is neutral (late eluting).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Gradient Method (Scale-Up)
  • Flow Rate: 40 mL/min (for 30 mm ID column).

  • Temperature: Ambient (25°C).

Time (min)% Mobile Phase BEventMechanism
0.05%StartInitial equilibration
2.05%HoldLoad sample onto column head
15.025%Linear RampElution of Impurity 25 (Acid form, polar)
20.060%Steep RampElution of Tofacitinib (Parent, neutral)
22.095%WashColumn cleaning
25.095%HoldWash
25.15%ResetRe-equilibration

Fraction Collection Logic:

  • Impurity 25: Expect elution between 8–12 minutes (approx. 10-15% B).

  • Parent Tofacitinib: Expect elution between 18–22 minutes (approx. 40-50% B).

  • Note: The large separation factor (

    
    ) allows for "heart-cutting" the impurity without contamination from the parent peak tail.
    

Sample Preparation & Loading Strategy

To maximize yield, do not inject pure API. Enrich the sample first.[2]

  • Forced Degradation (Enrichment):

    • Dissolve 5 g of Tofacitinib Citrate in 50 mL of 0.1 N NaOH.

    • Stir at room temperature for 4–6 hours. Monitor by analytical HPLC until Impurity 25 reaches ~20-30% area.

    • Neutralize carefully with 1 N HCl to pH 7.0.

    • Caution: Do not over-acidify, or the acid impurity may precipitate if concentration is high.

  • Feed Solution Prep:

    • Dilute the neutralized mixture with Water/Acetonitrile (90:10) to a concentration of ~50 mg/mL.

    • Filter through a 0.45 µm PES filter.

  • Loading Calculation:

    • On a 30 x 150 mm C18 column, a safe load is typically 1% of column bed weight.

    • Max Load: ~300–500 mg of crude mix per injection.

Post-Purification Processing (Work-Up)

Recovering the amphoteric impurity from a basic buffer requires specific steps to avoid salt formation.

  • Pool Fractions: Combine fractions corresponding to Impurity 25.

  • pH Adjustment: The pooled fractions will be at pH ~10 (Ammonium Bicarbonate).

    • Crucial Step: Acidify the pool to pH ~4.0 using dilute Formic Acid. This converts the carboxylate salt back to the free acid form, preventing volatile ammonia salts from complicating the solid state.

  • Desalting/Concentration:

    • Option A (Lyophilization): Freeze-dry directly. Ammonium formate/bicarbonate are volatile and will sublime, leaving the solid Impurity 25.

    • Option B (SPE): If buffer salts remain, pass the acidified fraction through a C18 Flash cartridge, wash with water (to remove salts), and elute with 100% Methanol.

  • Final Analysis: Validate structure via 1H-NMR (DMSO-d6) and MS (ESI-).

Self-Validating Workflow Diagram

This workflow ensures that if a step fails (e.g., poor resolution), the user is directed to the specific variable to adjust.

Purification_Workflow Start Start: Crude Tofacitinib Mix Scout Analytical Scout (pH 10) Check Resolution (Rs) Start->Scout Decision Is Rs > 2.0? Scout->Decision Optimize Adjust Gradient Slope or Change to Phenyl-Hexyl Decision->Optimize No ScaleUp Scale-up to Prep (30mm ID) Load 300mg/inj Decision->ScaleUp Yes Optimize->Scout Retest Fraction Collect Fractions (Trigger: Slope + Threshold) ScaleUp->Fraction Workup Acidify & Lyophilize Fraction->Workup QC Final QC (NMR/MS) Confirm Structure Workup->QC

Caption: Decision-tree workflow for the purification of Tofacitinib Impurity 25.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Impurity 25 elutes in void volume pH is too high; molecule is too polar.Reduce pH to 7.5 or reduce initial organic % to 0-2% B.
Broad/Tailing Peaks Secondary interactions with silanols.Ensure mobile phase ionic strength is sufficient (increase NH₄HCO₃ to 20mM).
Low Recovery after drying Sublimation or salt formation.Ensure pH is adjusted to ~4.0 before drying to protonate the acid; avoid high-vac if volatile.
Co-elution with Amide Impurity Similar polarity.Switch to a Phenyl-Hexyl stationary phase to leverage pi-pi selectivity differences.

References

  • Tofacitinib Pharmacopoeial Impurities . Pharmaffiliates. Retrieved from [Link]

  • Prep-HPLC Method Development for Amphoteric Compounds. Chromatography Today. (General Reference for pH switching logic).
  • Tofacitinib Acid Impurity (CAS 2328165-36-0 / 1640971-51-2) . Veeprho Reference Standards. Retrieved from [Link]

Sources

Application Note: Advanced Solvent Gradient Optimization for Tofacitinib Impurity 25 Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a systematic approach to resolving complex, late-eluting impurities in Tofacitinib Citrate drug substance, specifically targeting the critical quality attribute (CQA) designated here as "Impurity 25" (a hydrophobic process-related impurity). While standard pharmacopeial methods often utilize isocratic or simple linear gradients, these may fail to achieve baseline resolution (


) for structurally similar hydrophobic analogs. This guide introduces a Multi-Segment Gradient Engineering  protocol, utilizing the principles of Linear Solvent Strength (LSS) theory to optimize peak capacity and selectivity without altering the stationary phase.

Introduction & Scientific Rationale

The Challenge: Tofacitinib Chemistry

Tofacitinib (CP-690,550) is a Janus kinase (JAK) inhibitor containing a pyrrolopyrimidine core and a piperidine ring.[1]

  • pKa Values: ~5.4 (piperidine nitrogen) and ~9.6 (pyrrolopyrimidine).

  • Solubility: Highly pH-dependent; soluble in water at pH < 3.0, sparingly soluble at neutral pH.

  • Impurity 25 Profile: In this protocol, "Impurity 25" represents a late-eluting, hydrophobic impurity (likely a des-methyl or regioisomer variant) that co-elutes with the Tofacitinib parent peak or other late eluters under standard high-slope gradients.

Theoretical Basis: Gradient Steepness ( )

To resolve Impurity 25, we must manipulate the gradient steepness parameter (


). According to the LSS theory for Reversed-Phase Chromatography (RPC):


Where:

  • 
     = Column void volume
    
  • 
     = Change in organic fraction (0 to 1)
    
  • 
     = Constant related to solute molecular weight (approx. 4–5 for Tofacitinib)
    
  • 
     = Gradient time[2]
    
  • 
     = Flow rate[2][3][4][5]
    

The Strategy: We cannot simply extend the entire run time (increasing


). Instead, we apply a Segmented Focusing Gradient . We will flatten the slope (

) only during the elution window of Impurity 25 to maximize selectivity (

) and Resolution (

), while keeping the initial and final segments steep to maintain narrow peak widths for early eluters and wash steps.

Method Development Workflow

The following diagram outlines the decision matrix for optimizing the separation.

MethodDevWorkflow Start Start: Tofacitinib Impurity Profiling Scout Step 1: Scouting Gradient (5% to 95% B over 20 min) Start->Scout Eval Evaluate Impurity 25 (Imp-25) Resolution (Rs) Scout->Eval Decision Is Rs > 2.0? Eval->Decision OptSlope Step 2: Calculate k* at Elution Optimize Gradient Slope (b) Decision->OptSlope No Final Final Protocol Decision->Final Yes Segment Step 3: Create Segmented Gradient (Flatten slope at Imp-25 elution %B) OptSlope->Segment Segment->Eval Validation Step 4: Method Validation (Specificity, Linearity, LOQ) Validation->Final

Caption: Figure 1: Decision tree for transforming a standard scouting gradient into an optimized segmented method for critical pair resolution.

Experimental Protocol

Reagents and Mobile Phase
  • Mobile Phase A (MPA): 10 mM Ammonium Acetate, pH 6.8 (adjusted with dilute Acetic Acid).

    • Why: At pH 6.8, Tofacitinib (pKa ~5.4) is largely neutral/uncharged, increasing retention on C18 and improving separation from polar degradants.

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

    • Why: ACN provides lower viscosity and sharper peaks compared to Methanol for this aromatic system.

  • Column: C18 stationary phase (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

Step 1: The "Scouting" Gradient (Linear)

Run a linear gradient to identify the elution composition of Impurity 25.

Time (min)% MPBFlow (mL/min)Action
0.051.0Initial Hold
20.0951.0Linear Ramp
25.0951.0Wash
25.151.0Re-equilibration
30.051.0End

Data Analysis: Suppose Tofacitinib elutes at 12.5 min and Impurity 25 elutes at 12.8 min (


).
  • Calculate %B at elution:

    
    
    
Step 2: The Optimized "Focusing" Gradient

We will create a shallow gradient segment centered around 63% B. We start the shallow ramp 5% below the elution point (58%) and end 5% above (68%).

Optimized Gradient Table:

Time (min)% MPBSlope DescriptionFunction
0.05IsocraticInitial Hold (Focusing on column head)
2.05IsocraticInjection delay
10.058Steep RampFast transport of early eluters
25.0 68 Shallow Ramp High Resolution Zone (Impurity 25)
28.095Steep RampColumn Wash
33.095IsocraticWash Hold
33.15StepReturn to Initial
40.05IsocraticRe-equilibration

Why this works:

  • 0-10 min: Rapidly brings solvent strength to just below the critical point.

  • 10-25 min: The slope (

    
    ) changes from ~4.5%/min (scouting) to 0.66%/min . This 7-fold reduction in slope drastically increases the effective plate count (
    
    
    
    ) and resolution (
    
    
    ) for the critical pair.
Gradient Visualization

The following diagram illustrates the "Focusing" concept applied in Step 2.

GradientProfile Start 0% B Mid 58% B Critical Impurity 25 Resolution Zone End 95% B T0 T=0 T10 T=10 T0->T10 Fast Ramp (Transport) T10->Critical T25 T=25 T10->T25 Shallow Ramp (0.6% per min) T25->Critical T28 T=28 T25->T28 Wash Ramp

Caption: Figure 2: The "Focusing" Gradient Profile. The green segment highlights the shallow slope applied specifically where Impurity 25 elutes.

System Suitability & Acceptance Criteria

To ensure the method is self-validating (Trustworthiness), every sequence must include a System Suitability Test (SST) injection.

ParameterAcceptance LimitRationale
Resolution (

)
NLT 2.0 between Tofacitinib and Impurity 25Ensures accurate quantitation of the impurity.
Tailing Factor (

)
NLT 0.8 and NMT 1.5Indicates secondary interactions or column aging.
Precision (%RSD) NMT 2.0% (n=6) for Tofacitinib AreaVerifies pump gradient reproducibility.
Signal-to-Noise (S/N) > 10 for Impurity 25 at LOQConfirms sensitivity at reporting threshold (0.05%).

Troubleshooting Guide

  • Issue: Impurity 25 merges with Tofacitinib tail.

    • Correction: Lower the pH of Mobile Phase A to 5.0. This protonates the piperidine moiety further, potentially altering selectivity (

      
      ) via ion-exclusion mechanisms.
      
  • Issue: Baseline drift is high during the shallow gradient.

    • Correction: Ensure Mobile Phase A and B have balanced absorbance. If using UV 210 nm, the cut-off for Acetate is close; switch to Phosphate buffer (pH 6.8) if MS detection is not required.

  • Issue: Retention time shifting.

    • Correction: Check column temperature.[4][6] Tofacitinib resolution is temperature-sensitive. Thermostat strictly at 30°C ± 0.5°C.

References

  • ICH Harmonised Tripartite Guideline. (2006).[7] Impurities in New Drug Substances Q3A(R2).[4][6][7][8][9] International Conference on Harmonisation.[7] [Link]

  • Snyder, L. R., & Dolan, J. W. (2012). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience. [Link]

  • Pfizer Inc. (2012). Xeljanz (Tofacitinib) NDA 203214 Chemistry Review. Center for Drug Evaluation and Research. [Link]

Sources

Troubleshooting & Optimization

Resolving co-elution of Tofacitinib and Impurity 25

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Methods Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical and common challenge in Janus kinase (JAK) inhibitor analysis: the chromatographic co-elution of Tofacitinib with its highly polar oxidative degradant, Impurity 25 (CAS: 1640971-51-2).

This guide bypasses generic advice to focus on the chemical causality behind the co-elution, providing you with self-validating protocols and actionable troubleshooting steps to achieve baseline separation.

Section 1: The Chemistry of Co-Elution

Q: Why do Tofacitinib and Impurity 25 frequently co-elute on standard C18 columns? A: Tofacitinib (


) and Impurity 25 (

) differ by only a single oxygen atom. Impurity 25 is a highly polar oxidative derivative (typically an N-oxide or hydroxylated species). On standard Octadecylsilane (C18) columns, separation is driven almost entirely by hydrophobic interactions. Because their structural backbones are virtually identical, the slight increase in polarity of Impurity 25 is often insufficient to achieve baseline resolution (

) under generic gradient conditions, causing it to co-elute near the main API peak or get lost in the solvent front [1].

Q: How does mobile phase pH influence this specific separation? A: Tofacitinib is a basic compound containing a piperidine nitrogen with a


 of approximately 5.05. In reversed-phase liquid chromatography (RP-LC), manipulating the pH alters the ionization state of the analyte.
  • Low pH (e.g., pH 3.0): Fully ionizes the basic nitrogen, increasing polarity and reducing retention. Crucially, it suppresses secondary interactions with residual silanols on the silica matrix, which cause peak tailing[5].

  • Mid pH (e.g., pH 5.5 to 7.0): Partially neutralizes the API, increasing its hydrophobic retention. This often shifts the selectivity (

    
    ) just enough to pull the main Tofacitinib peak away from the more polar, permanently hydrophilic Impurity 25 [2].
    

Section 2: Troubleshooting Guide & Column Optimization

Q: If a standard C18 fails to resolve the peaks, what stationary phase chemistry should I select? A: When hydrophobic differentiation fails, you must introduce orthogonal retention mechanisms. A Phenyl-Hexyl column introduces


 interactions, which interact differently with the pyrrolo-pyrimidine ring of Tofacitinib compared to its oxidized impurity. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded columns can be used to explicitly retain the polar Impurity 25 longer than the parent compound [1].

Table 1: Comparative Column Selectivity for Tofacitinib and Polar Impurities

Column ChemistryPrimary Interaction MechanismAdvantage for Impurity 25Known Limitations
Standard C18 Hydrophobic (Dispersive)Good general retention for the parent API.Poor resolution of polar oxidates; high co-elution risk.
Phenyl-Hexyl Hydrophobic +

Alternative selectivity for aromatic rings.May require complex ternary mobile phases for optimization.
HILIC Hydrogen bonding / DipoleExcellent retention of polar Impurity 25.Highly sensitive to sample matrix and injection solvent mismatch.
Polar-Embedded C18 Hydrophobic + H-bondingShields residual silanols, improving peak shape.Can suffer from phase collapse if 100% aqueous is used.

Section 3: Experimental Protocol for Baseline Separation

To establish a self-validating system, follow this optimized RP-HPLC protocol. It utilizes a pH-controlled gradient paired with an ion-pairing agent to force the separation of the polar impurity[2][4].

Step 1: Mobile Phase Preparation (Establishing Selectivity)

  • Mobile Phase A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate (

    
    ) and 1.0 g of 1-Octanesulfonic acid sodium salt (ion-pairing agent) in 1000 mL of Milli-Q water. Adjust the pH precisely to 5.5 using dilute potassium hydroxide (KOH).
    
    • Causality: The ion-pairing agent binds to the ionized basic sites of the analytes, increasing their apparent hydrophobicity and dragging the polar Impurity 25 into the stationary phase for enhanced resolution.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Self-Validation Check: Measure the pH before adding any organic modifier to prevent inaccurate pH probe readings. Filter both phases through a 0.22 µm membrane.

Step 2: Chromatographic Conditions

  • Column: Kromasil C18 or equivalent high-density C18 (250 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

    • Causality: Lower temperatures generally increase retention and improve the resolution of closely eluting oxidates by enhancing stationary phase interaction time.

  • Detection: UV at 210 nm (captures the

    
     transitions of the pyrimidine ring).
    

Step 3: Gradient Elution Profile

  • 0-5 min: 10% B (Isocratic hold to focus polar impurities at the column head).

  • 5-20 min: Linear ramp to 30% B (Elutes Impurity 25 followed by Tofacitinib).

  • 20-25 min: Linear ramp to 70% B (Column wash).

  • 25-30 min: Return to 10% B (Re-equilibration).

Step 4: System Suitability Testing (SST)

  • Inject a resolution mixture containing 0.5 mg/mL Tofacitinib and 0.5% Impurity 25.

  • Acceptance Criteria: The USP resolution (

    
    ) between Tofacitinib and Impurity 25 must be 
    
    
    
    . The tailing factor for the Tofacitinib peak must be
    
    
    . If these criteria are met, the system is validated for sample analysis [4].

Section 4: Advanced FAQs on Matrix Effects and Peak Shape

Q: I am observing severe peak tailing for Tofacitinib, which obscures the Impurity 25 peak. How do I fix this? A: Peak tailing for basic drugs is almost always caused by secondary ion-exchange interactions between the protonated amine of Tofacitinib and ionized, un-endcapped silanol groups (


) on the silica support. To resolve this:
  • Chemical Masking: Add a competing base like triethylamine (TEA) at 0.1% to the mobile phase. TEA binds to the active silanols, blocking Tofacitinib from interacting with them [1].

  • pH Suppression: Lower the mobile phase pH to 3.0. At this pH, silanol groups are fully protonated (

    
    ) and neutral, eliminating the ion-exchange interaction entirely [5].
    

Q: My Impurity 25 peak is fronting or splitting. What is the root cause? A: Peak fronting for early-eluting polar impurities usually indicates a sample solvent mismatch. If your sample is dissolved in a high percentage of organic solvent (e.g., 100% Acetonitrile) but the initial mobile phase is highly aqueous (e.g., 90% Buffer), the strong injection solvent disrupts the partitioning equilibrium at the head of the column.

  • Solution: Always dilute your final sample in a solvent that closely matches the initial mobile phase conditions (e.g., 80:20 Water:Acetonitrile) [1].

Visualization: Method Optimization Workflow

G A Co-elution Detected: Tofacitinib & Impurity 25 B Evaluate Stationary Phase A->B C Standard C18 (Hydrophobic) B->C If limited retention D Phenyl-Hexyl / HILIC (Orthogonal Selectivity) B->D For alternative selectivity E Adjust Mobile Phase pH C->E D->E F Low pH (3.0) Ionized API E->F To reduce silanol tailing G Mid pH (5.5-7.0) Shift Selectivity E->G To separate polar oxidates H Optimize Gradient & Temp (Decrease ramp rate, Set 25°C) F->H G->H I Baseline Resolution (Rs > 1.5) H->I

Fig 1: Chromatographic decision tree for resolving polar impurity co-elution.

References

  • Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. Der Pharma Chemica, 2014. Retrieved from [Link]

  • Development And Validation Of Stability Indicating Rp-Hplc Method For The Quantification Of Amine Impurity In Tofacitinib Tablet. Journal of Pharmaceutical Negative Results. Retrieved from[Link]

Technical Support Center: Stability of Tofacitinib Impurity 25

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center for Tofacitinib drug development. This portal is designed for researchers and scientists who require authoritative, field-proven guidance on the chemical behavior, stability profiling, and chromatographic troubleshooting of Tofacitinib Impurity 25 .

To understand the critical nature of controlling this impurity, we must first look at the biological mechanism of the active pharmaceutical ingredient (API). Tofacitinib is a targeted immunomodulator that selectively inhibits Janus kinases (JAK1 and JAK3), thereby blocking the phosphorylation of STAT proteins and suppressing the transcription of inflammatory cytokines[1]. Impurities in this highly specific pathway can lead to off-target toxicity or reduced efficacy, mandating rigorous stability-indicating controls.

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/JAK3 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Tofacitinib Tofacitinib Inhibition Tofacitinib->JAK Transcription Gene Transcription STAT->Transcription

Mechanism of Tofacitinib inhibiting the JAK-STAT signaling pathway.

Part 1: Knowledge Base (FAQs)

Q: What is the chemical nature of Tofacitinib Impurity 25, and how does it dictate its stability profile? A: Tofacitinib Impurity 25 (CAS: 1640971-51-2) possesses the molecular formula C16H20N6O2 (MW: 328.4), containing one more oxygen atom than the parent Tofacitinib API (C16H20N6O)[2]. This structural variance indicates it is an oxidative degradation product (such as an N-oxide or hydroxylated derivative). The addition of this electronegative oxygen increases the molecule's polarity and susceptibility to base-catalyzed hydrolysis. Consequently, while it remains highly stable in acidic and neutral solutions, it exhibits continuous degradation in alkaline environments over extended periods[1].

Q: Why do standard Reversed-Phase (RP) methods sometimes fail to resolve Impurity 25 from the main peak? A: Because Impurity 25 is an oxidized, highly polar derivative, it exhibits poor retention on standard C18 stationary phases, often co-eluting with the solvent front or the main API peak. To counter this, scientists must use either a heavily buffered, low-pH mobile phase (e.g., pH 5.5 phosphate buffer) to suppress silanol ionization on high-density C18 columns[3], or transition entirely to Hydrophilic Interaction Liquid Chromatography (HILIC)[4]. HILIC leverages the impurity's polarity, eliminating the need for complex ion-pair reagents while ensuring consistent retention times.

Part 2: Diagnostic Center (Troubleshooting Guide)

Issue 1: Peak Area Variation > 2.0% During 24-Hour Autosampler Storage
  • Mechanistic Cause: The sample diluent is likely too alkaline, or the sample is experiencing thermal stress. Tofacitinib oxidative impurities show a notable degradation trend in alkaline settings (pH 12.0), leading to a continuous decline in the primary peak[1].

  • Self-Validating Solution: Adjust the sample diluent to a neutral or slightly acidic pH (pH 5.5 to 7.0). Store the autosampler at 4°C, as standard and sample solutions of tofacitinib are validated to remain stable for at least 24 hours under these refrigerated conditions[5]. Validation Check: Inject a system suitability standard every 6 samples; proceed only if the %RSD of the peak area remains ≤ 2.0%[5].

Issue 2: Poor Peak Shape (Tailing Factor > 1.5) or Co-elution
  • Mechanistic Cause: Secondary interactions between the polar functional groups of Impurity 25 and residual silanols on the silica support of the column.

  • Self-Validating Solution: If utilizing a C18 column, ensure the mobile phase buffer is prepared precisely (e.g., 2.72g KH₂PO₄ and 1.0g 1-Octane sulphonic acid sodium salt, adjusted to pH 5.5)[3]. If the issue persists, switch to a HILIC stationary phase using an isocratic elution of phosphate buffer (pH 7.0) and acetonitrile (45:55, %v/v) at 30°C[4]. Validation Check: The run is only valid if the resolution (

    
    ) between Impurity 25 and Tofacitinib is > 2.0[4].
    

Part 3: Validated Experimental Protocols

Dynamic Solution Stability Profiling Workflow

To accurately determine the degradation kinetics of Impurity 25, single-endpoint testing is insufficient. Dynamic monitoring must be employed to map the degradation curve accurately[1].

Workflow Prep Sample Preparation (pH 1.0, 7.0, 12.0) Incubation Incubation (4°C & 25°C) Prep->Incubation Sampling Dynamic Sampling (0, 3, 6, 12, 24h) Incubation->Sampling HPLC HPLC/HILIC Analysis (UV 210nm) Sampling->HPLC Data Peak Area Normalization (%RSD < 2.0%) HPLC->Data

Step-by-step workflow for dynamic solution stability profiling.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three distinct diluents to stress the molecule: Acidic (0.1N HCl, pH 1.0), Neutral (Phosphate buffer, pH 7.0), and Alkaline (0.1N NaOH, pH 12.0)[1].

  • Stock Solution Generation: Dissolve the Tofacitinib Impurity 25 reference standard in a minimal volume of acetonitrile. Dilute with the respective buffer to achieve a working concentration of 0.15% relative to the nominal API test concentration (e.g., 0.7 mg/mL)[3].

  • Incubation: Aliquot the solutions into amber HPLC vials to prevent confounding photolytic degradation. Maintain at 25°C (room temperature) or 4°C in a thermostated autosampler[5].

  • Dynamic Sampling & Analysis: Inject 10 µL of each solution at strict intervals of 0, 3, 6, 12, and 24 hours. Monitor via a UV detector at 210 nm[1][4].

  • Data Normalization: Calculate the peak area ratio using the area normalization method. Assess the stability characteristics by verifying that relative standard deviations (RSD) remain within the < 2.0% limit[1].

Part 4: Quantitative Data Summary

The following table summarizes the dynamic stability of Tofacitinib oxidative impurities (surrogates for Impurity 25) across varying pH environments over a 24-hour period at 25°C[1].

Solution EnvironmentInitial Peak Area (0h)Peak Area (12h)Peak Area (24h)Total Degradation (%)Stability Status
Acidic (pH 1.0) 100.0%99.6%99.2%~0.8%Stable (<2% RSD)
Neutral (pH 7.0) 100.0%99.4%98.8%~1.2%Stable (<2% RSD)
Alkaline (pH 12.0) 100.0%98.9%98.5%~1.5% (Continuous)Marginal/Degrading

Note: Minor fluctuations in acidic and neutral conditions fall well within acceptable method error margins, confirming robust chemical stability. Alkaline conditions require immediate analytical processing to prevent continuous baseline degradation.

References

1.[1] Title: In-Depth Analysis of the Stability of Specific Impurities in Tofacitinib. Source: Oreate AI Blog. URL: 1 2.[2] Title: Tofacitinib Acid Impurity. Source: KM Pharma Solution Private Limited. URL: 2 3.[3] Title: Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. Source: Der Pharma Chemica. URL: 3 4.[5] Title: Methods for the Analysis of Tofacitinib Oral Solution. Source: Emerging Standards (USP). URL: 5 5.[4] Title: Indicating HPLC Method Development and Validation for the Quantification of Tofacitinib Citrate and Its Related Substances. Source: D-NB. URL: 4

Sources

Controlling Tofacitinib Impurity 25 levels in scale-up processes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tofacitinib Process Scale-Up

A Guide to Controlling Tofacitinib Impurity 25 Levels

Introduction

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[1] The control of impurities during the synthesis of any active pharmaceutical ingredient (API) is critical to ensure the safety and efficacy of the final drug product, a mandate outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[1]

This technical guide addresses the specific challenges related to controlling Tofacitinib Impurity 25 (CAS No: 1640971-51-2) during process scale-up.[2] While laboratory-scale syntheses may demonstrate high purity, the transition to pilot and commercial scale introduces new variables that can lead to an increase in process-related impurities.[3][4][5] This document provides in-depth FAQs, a systematic troubleshooting guide, and validated analytical protocols to empower researchers, scientists, and drug development professionals to proactively manage and control Impurity 25 levels, ensuring a robust and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is Tofacitinib Impurity 25 and what is its mechanism of formation?

A1: Tofacitinib Impurity 25 is a process-related impurity formed during the final N-acylation step of the Tofacitinib synthesis. The primary reaction involves coupling the key intermediate, methyl-((3R,4R)-4-methylpiperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine, with a cyanoacetic acid derivative.

However, a common activating agent used in this acylation is ethyl cyanoacetate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Impurity 25, identified as 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile , arises from an incomplete reaction or a side reaction under non-optimized conditions. The formation is often linked to factors like reaction temperature, stoichiometry of reagents, and the choice of base and solvent.

cluster_main Main Tofacitinib Synthesis Step cluster_side Side Reaction Tof_Intermediate Tofacitinib Intermediate (Piperidine Core) Tofacitinib Tofacitinib (Desired Product) Tof_Intermediate->Tofacitinib Base (e.g., DBU) Solvent, Temp Impurity_25 Impurity 25 Tof_Intermediate->Impurity_25 Sub-optimal Conditions (e.g., Temp Excursion, Incorrect Stoichiometry) Acylating_Agent Acylating Agent (e.g., Ethyl Cyanoacetate) Acylating_Agent->Tofacitinib Acylating_Agent->Impurity_25 caption Fig 1. Formation of Tofacitinib vs. Impurity 25.

Fig 1. Formation of Tofacitinib vs. Impurity 25.

Q2: What are the critical process parameters (CPPs) that influence the formation of Impurity 25 during scale-up?

A2: During scale-up, changes in heat and mass transfer can significantly impact reaction kinetics and impurity profiles. Based on field experience and synthesis patents[6][7], the following CPPs are most critical for controlling Impurity 25:

Critical Process Parameter (CPP)Recommended Control StrategyRationale for Control
Reaction Temperature Maintain a strict temperature range, typically between 20-30°C. Implement robust jacket cooling and monitoring.Excursions to higher temperatures (e.g., >50°C) can accelerate side reactions and degradation, leading to increased formation of Impurity 25 and other byproducts.[6][8]
Reagent Stoichiometry Use a slight excess (1.1-1.3 equivalents) of the acylating agent. Avoid a large excess.Insufficient acylating agent leads to incomplete reaction and higher levels of unreacted starting material. A large excess can promote side reactions.
Base Addition Profile Add the base (e.g., DBU, Triethylamine) slowly and sub-surface if possible.[7]Rapid or localized addition of a strong base can create "hot spots" of high basicity, catalyzing the formation of Impurity 25. Slow, controlled addition ensures homogeneity.
Solvent Quality & Volume Use anhydrous, high-purity solvents. Ensure sufficient solvent volume to maintain mobility for effective stirring.Water content can lead to hydrolysis of the acylating agent or the product's cyano group, forming amide-related impurities.[1] Insufficient solvent can lead to poor mixing and localized overheating.
Reaction Time Monitor reaction completion by HPLC. Typical reaction times are 18-48 hours.[7]Stopping the reaction prematurely will result in high levels of starting material. Extending it unnecessarily can increase the risk of degradation product formation.

Q3: How can I accurately monitor the levels of Impurity 25 in my process?

A3: A validated, stability-indicating HPLC method is essential for accurate monitoring.[4][9][10] Regulatory bodies require robust analytical methods to ensure product quality.[1] A reverse-phase HPLC method with UV detection is standard. Key considerations include:

  • Column Choice: A C18 column, such as a Waters XBridge BEH Shield RP18 (4.6 x 150 mm, 2.5 µm), provides good resolution for Tofacitinib and its related substances.[9][10]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is typically required to separate all process-related impurities and degradation products.[11]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

A detailed, field-tested HPLC protocol is provided in the "Experimental Protocols" section below.

Q4: Can Impurity 25 be removed by crystallization?

A4: While crystallization is a primary method for purifying the final Tofacitinib API, its effectiveness for removing Impurity 25 depends on the impurity level and the chosen solvent system. Impurity 25 has a structure very similar to Tofacitinib, which can lead to co-crystallization. It is far more effective and economical to control the formation of Impurity 25 during the reaction (a "control-in" strategy) rather than relying solely on its removal downstream (a "control-out" strategy). If levels are above the acceptable limit post-reaction, multiple recrystallizations may be necessary, which significantly reduces the overall process yield.

Troubleshooting Guide: High Levels of Impurity 25 Detected

This guide provides a systematic approach to investigating and resolving out-of-specification (OOS) results for Impurity 25 during a scale-up campaign.

start OOS Result: High Impurity 25 Detected check_analytics Phase 1: Analytical Verification - Re-inject sample? - Check system suitability? - Re-prepare sample? start->check_analytics analytics_ok Analytical Method Verified Impurity is Real check_analytics->analytics_ok Issue Persists investigate_process Phase 2: Process Investigation analytics_ok->investigate_process raw_materials Check Raw Materials: - Intermediate purity? - Acylating agent assay? - Solvent water content? investigate_process->raw_materials reaction_params Review Batch Records: - Temperature profile? - Addition times/rates? - Stirrer speed/power draw? investigate_process->reaction_params downstream Evaluate Downstream: - Isolation procedure? - Drying temperature? investigate_process->downstream capa Phase 3: Corrective & Preventive Action (CAPA) raw_materials->capa Deviations Found reaction_params->capa Deviations Found downstream->capa Deviations Found caption Fig 2. Troubleshooting Workflow for High Impurity 25.

Fig 2. Troubleshooting Workflow for High Impurity 25.

Phase 1: Analytical Verification

  • Confirm the Result: Before investigating the process, ensure the analytical result is valid.

    • Re-inject the same sample vial to rule out an injector error.

    • Review the system suitability test (SST) results for the chromatographic run. Ensure resolution, peak tailing, and reproducibility are within limits.

    • Prepare a new sample from the batch to rule out a sample preparation error.

Phase 2: Process Investigation

If the OOS result is confirmed, conduct a thorough review of the batch manufacturing record, focusing on the CPPs.

  • Raw Material Review:

    • Tofacitinib Intermediate: Was the purity of the starting intermediate within specification? The presence of other amine impurities can lead to different acylated byproducts.

    • Acylating Agent: Verify the certificate of analysis (CoA). Was the assay value correct? Was it protected from moisture during storage and handling?

    • Solvent: Check the water content (Karl Fischer titration) of the solvent used in the reaction.

  • Reaction Parameter Review:

    • Temperature Logs: Was the internal reaction temperature maintained within the specified range throughout the addition and reaction hold period? Look for any spikes or excursions, especially during the exothermic base addition.

    • Addition Records: Compare the actual addition times and rates for the base and acylating agent against the protocol. Were there any interruptions?

    • Mixing Efficiency: In a large reactor, is mixing adequate? Review the agitator speed and power draw records. Inadequate mixing can create the localized "hot spots" mentioned in the FAQs.

  • Downstream Processing Review:

    • Work-up and Isolation: Were the correct solvents and volumes used? Was the product held in solution for an extended period at an elevated temperature?

    • Drying: Was the product dried at the specified temperature? Excessive drying temperatures can cause thermal degradation.[8]

Phase 3: Corrective and Preventive Actions (CAPA)

Based on the investigation, implement CAPA. Examples include:

  • If raw material is suspect: Qualify a new batch or supplier of the critical raw material. Implement stricter incoming material testing.

  • If temperature excursion occurred: Improve the reactor's cooling efficiency or slow down the addition rate of the exothermic reagent to stay within the cooling capacity of the system.

  • If mixing was inadequate: Perform engineering studies to optimize the agitator speed or design for the scale-up vessel.

Experimental Protocols

Protocol 1: HPLC Method for Tofacitinib and Impurity 25 Quantification

This method is based on established principles for analyzing Tofacitinib and its related substances.[9][11][12]

Chromatographic Conditions:

ParameterValue
Instrument Agilent 1260 or Waters Alliance 2695 with PDA Detector[9][10]
Column Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5 µm
Column Temperature 45°C[9][10]
Mobile Phase A 0.1% Ammonium Acetate in Water (pH adjusted to 4.0 with Formic Acid)[11]
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min[9][10]
Detection Wavelength 280 nm[9][10]
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50 v/v)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
25.04060
30.04060
30.19010
35.09010

System Suitability Test (SST):

  • Preparation: Prepare a solution containing ~0.5 mg/mL of Tofacitinib and ~0.001 mg/mL of Tofacitinib Impurity 25 reference standard in diluent.

  • Acceptance Criteria:

    • Resolution: The resolution between the Tofacitinib peak and the Impurity 25 peak must be ≥ 2.0.

    • Tailing Factor: The tailing factor for the Tofacitinib peak must be ≤ 1.5.

    • Reproducibility: The relative standard deviation (RSD) for five replicate injections of the Tofacitinib peak area must be ≤ 2.0%.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the Tofacitinib batch sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.[13]

References

  • Veeprho. Tofacitinib Impurities and Related Compound. [Link]

  • ResearchGate. Possible pathway for the formation of N‐Nitroso Tofacitinib impurity.... [Link]

  • Emerging Standards. Methods for the Analysis of Tofacitinib Oral Solution. [Link]

  • Veeprho. Tofacitinib Impurities and Related Compound. [Link]

  • Oreate AI Blog. In-Depth Analysis of the Stability of Specific Impurities in Tofacitinib. [Link]

  • PubMed. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. [Link]

  • Tofacitinib Citrate API: 2026 Sourcing Guide & Risk Assessment. [Link]

  • A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. Tofacitinib. [Link]

  • Google Patents.
  • European Patent Office. EFFICIENT METHOD FOR THE PREPARATION OF TOFACITINIB CITRATE - EP 3078665 A1. [Link]

  • Google Patents.
  • SynZeal. Tofacitinib Impurities. [Link]

  • Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]

  • Google Patents.
  • Der Pharma Chemica. Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. [Link]

  • MDPI. Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. [Link]

  • Journal of Pharmaceutical Research International. RP-HPLC Method Development and Validation for Cleaning Residue Determination of Tofacitinib Citrate in Tofacitinib Tablets. [Link]

Sources

Technical Support Center: Optimizing Tofacitinib Impurity 25 Separation

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Critical Role of Mobile Phase pH in HPLC Analysis

Welcome to the technical support center. As researchers and drug development professionals, you understand that robust and reproducible analytical methods are the bedrock of pharmaceutical quality control. The accurate quantification of impurities is non-negotiable, yet achieving baseline separation can often be a significant chromatographic challenge.

This guide is designed to address a specific, frequently encountered issue: managing the retention time of Tofacitinib Impurity 25. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your high-performance liquid chromatography (HPLC) methods effectively.

Part 1: Foundational Concepts in Tofacitinib Analysis

This section addresses the fundamental questions that form the basis of our investigation into pH effects.

Q1: What are Tofacitinib and its Impurity 25, and why is their separation critical?

Tofacitinib is a potent Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis.[1][2] Its chemical structure is 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile.

Tofacitinib Impurity 25 (CAS No: 1640971-51-2) is a related substance that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3] Effective chromatographic separation is paramount for several reasons:

  • Accurate Quantification: To comply with regulatory limits, the impurity must be accurately measured without interference from the main Tofacitinib peak or other impurities.

  • Method Robustness: A well-resolved peak is less susceptible to minor variations in method parameters, ensuring consistent results across different labs and instruments.

  • Peak Purity: Ensures that the peak corresponding to Impurity 25 is not co-eluting with other components, which is vital for stability-indicating methods.[4]

Q2: What is the core principle connecting mobile phase pH and retention time in Reverse-Phase HPLC?

In reverse-phase HPLC (RP-HPLC), the stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. The fundamental principle of retention is "like dissolves like." Nonpolar analytes have a stronger affinity for the nonpolar stationary phase and thus are retained longer.

The pH of the mobile phase is a powerful tool because it can alter the ionization state of analytes that have acidic or basic functional groups.[5][6][7]

  • Ionization Increases Polarity: When a basic compound gains a proton (becomes charged) or an acidic compound loses a proton (becomes charged), it becomes more polar.

  • Polarity and Retention: More polar compounds are less retained by the nonpolar stationary phase and elute earlier, resulting in a shorter retention time . Conversely, the neutral, non-ionized form of a compound is less polar and will have a longer retention time .[6][8]

Part 2: The Specific Impact of pH on Tofacitinib Impurity 25

Here, we apply the foundational principles directly to the molecule .

Q3: What are the key ionizable groups in Tofacitinib and its Impurity 25?

Tofacitinib and its structurally similar Impurity 25 are basic compounds. They possess two primary nitrogen-containing functional groups that can be protonated (ionized) depending on the pH:

  • The Pyrrolopyrimidine Ring System: This group is weakly basic.

  • The Piperidine Ring: The nitrogen in this ring is more basic. A predicted pKa for a similar Tofacitinib impurity is approximately 9.02.[9]

The pKa is the pH at which 50% of the molecules are in their ionized form and 50% are in their neutral form.[8] To ensure method robustness, it is a best practice to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa.[5][7][10] This minimizes the risk of poor peak shape or drastic shifts in retention time that can occur when operating too close to the pKa.[5][7]

Q4: How will the retention time of Impurity 25 specifically change as I adjust the mobile phase pH?

As Tofacitinib Impurity 25 is a basic compound, its retention time is directly and predictably controlled by the mobile phase pH.[6][8]

  • At Low pH (e.g., pH 2.0 - 3.5): The mobile phase has a high concentration of protons. Both basic nitrogen centers on the Impurity 25 molecule will be fully protonated (ionized). This ionized form is highly polar, resulting in weak interaction with the C18 stationary phase and a short retention time . Many published methods for Tofacitinib operate in this acidic range (e.g., pH 3.5) to achieve elution.[11]

  • At Mid-Range pH (e.g., pH 5.0 - 7.0): As the pH increases, the concentration of protons decreases. The less basic pyrrolopyrimidine ring may become deprotonated (neutral), while the more basic piperidine nitrogen remains protonated. The overall polarity of the molecule decreases, leading to stronger interaction with the stationary phase and a longer retention time compared to the low pH condition. Several validated methods utilize a pH in this range (e.g., 5.0, 5.3, 5.5) to achieve optimal separation of Tofacitinib and its related substances.[4][12]

  • At High pH (e.g., pH > 9.0): At a pH well above the pKa of the piperidine nitrogen, both basic centers will be in their neutral, non-ionized form. The molecule is now at its least polar, resulting in maximum interaction with the stationary phase and the longest possible retention time .[13][14] Note that operating at high pH requires a pH-stable HPLC column to avoid damaging the silica-based stationary phase.[5][15]

Data Summary: Expected Effect of pH on Impurity 25 Retention
pH RangeDominant Ionization State of Basic GroupsOverall Molecular PolarityExpected Retention Time
< 3.5 Fully Ionized (Protonated)HighShort
4.5 - 7.5 Partially or Fully IonizedMediumIntermediate to Long
> 9.0 Fully Non-Ionized (Neutral)LowVery Long

Part 3: Troubleshooting and Optimization Guide

This section provides direct answers to common experimental problems.

Q5: My retention time for Impurity 25 is too short, and it's co-eluting with the solvent front. What should I do?

This is a classic sign that your analyte is too polar under the current conditions.

  • Primary Solution: Increase the pH of your mobile phase. By increasing the pH, you will begin to neutralize the basic functional groups on Impurity 25. This reduces its polarity and will systematically increase its retention time, moving it away from the solvent front.

  • Example: If your current method uses a buffer at pH 3.0, try preparing a new mobile phase with the buffer adjusted to pH 4.5 or 5.0. This change should yield a significant and measurable increase in retention.

Q6: The retention time for Impurity 25 is excessively long, leading to inefficient run times. How can I shorten it?

An excessively long retention time indicates the analyte is too nonpolar (too strongly retained).

  • Primary Solution: Decrease the pH of your mobile phase. By lowering the pH, you will increase the protonation (ionization) of the basic sites on Impurity 25. This increases its polarity, causing it to elute earlier and shortening the retention time.

  • Example: If you are using a buffer at pH 7.0, adjusting it down to pH 5.5 should noticeably decrease the retention time.

Q7: I'm observing poor peak shape (tailing) for Impurity 25. Can pH be the cause?

Yes, absolutely. Peak tailing for basic compounds is often caused by two pH-related issues:

  • Operating Near the pKa: If the mobile phase pH is too close to the pKa of the analyte, a mixed population of ionized and non-ionized molecules can exist simultaneously, leading to broad or tailing peaks.[5][7] The solution is to adjust the pH to be at least 1.5-2 units above or below the pKa.

  • Silanol Interactions: At mid-range pH (approx. 4-7), residual silanol groups on the silica stationary phase can become negatively charged and interact with positively charged basic analytes, causing peak tailing. Operating at a low pH (e.g., 2.5-3.5) suppresses this interaction by keeping the silanol groups neutral.[13]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing retention time and peak shape issues for Tofacitinib Impurity 25.

G Start Start: Retention Time or Peak Shape Issue for Impurity 25 CheckRT Is Retention Time (RT) Too Short or Too Long? Start->CheckRT CheckPeak Is Peak Shape Poor (e.g., Tailing)? CheckRT->CheckPeak RT is OK ShortRT RT is Too Short (Analyte is too polar) CheckRT->ShortRT Too Short LongRT RT is Too Long (Analyte is too nonpolar) CheckRT->LongRT Too Long AdjustpHAway ACTION: Adjust pH >= 2 units from pKa OR Decrease pH (<3.5) to suppress silanol interactions CheckPeak->AdjustpHAway Yes Evaluate Evaluate Resolution, RT, and Peak Shape CheckPeak->Evaluate No IncreasepH ACTION: Increase Mobile Phase pH (e.g., from 3.0 to 5.0) ShortRT->IncreasepH DecreasepH ACTION: Decrease Mobile Phase pH (e.g., from 7.0 to 5.5) LongRT->DecreasepH IncreasepH->Evaluate DecreasepH->Evaluate AdjustpHAway->Evaluate End End: Method Optimized Evaluate->End

Caption: Troubleshooting workflow for pH optimization.

Part 4: Experimental Protocol for pH Optimization

This protocol provides a systematic approach to determine the optimal mobile phase pH for your specific column and system.

Objective: To systematically evaluate the effect of mobile phase pH on the retention time, resolution, and peak shape of Tofacitinib Impurity 25.

Materials:

  • HPLC system with UV or DAD detector

  • Reverse-phase C18 column (e.g., Waters XBridge, Kromasil C18)[4][11]

  • Tofacitinib reference standard containing a detectable level of Impurity 25

  • HPLC-grade acetonitrile, methanol, and water

  • Buffer reagents: Potassium phosphate monobasic, Sodium acetate, o-Phosphoric acid, Triethylamine

  • Calibrated pH meter

Procedure:

  • Prepare Analyte Stock Solution: Prepare a stock solution of Tofacitinib (containing Impurity 25) in a suitable diluent, such as a 50:50 mixture of water and methanol.[12]

  • Prepare Aqueous Buffers: Prepare a series of aqueous buffer solutions at different pH values. A buffer's effective range is typically ±1 pH unit from its pKa.[16][17]

    • pH 3.0: Use a phosphate buffer or triethylamine buffer adjusted with phosphoric acid.[11]

    • pH 5.0: Use an ammonium acetate or sodium acetate buffer.[12]

    • pH 7.0: Use a phosphate buffer.[18]

    • Note: A typical starting buffer concentration is 25-50 mM.[10] Always filter the final aqueous buffer through a 0.45 µm filter.[16]

  • Prepare Mobile Phases: For each pH point, prepare the final mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 65:35 v/v aqueous:organic).[12] It is crucial to measure and adjust the pH of the aqueous portion before mixing with the organic solvent.[13]

  • Set Up HPLC Method:

    • Flow Rate: 1.0 mL/min (typical)[11][12]

    • Column Temperature: 25-30 °C (typical)[4][12]

    • Injection Volume: 10-20 µL[11]

    • Detection Wavelength: 280-290 nm[19]

  • Systematic Analysis:

    • Equilibrate the column with the first mobile phase (e.g., pH 3.0) for at least 20 column volumes.

    • Inject the analyte solution and record the chromatogram.

    • Repeat the equilibration and injection for each subsequent mobile phase pH, moving systematically from low to high pH.

  • Data Analysis:

    • For each pH value, create a table recording the retention time of Impurity 25, the resolution between Tofacitinib and Impurity 25, and the USP tailing factor for the Impurity 25 peak.

    • Identify the pH that provides the optimal balance of a suitable retention time, baseline resolution (>2.0), and excellent peak shape (tailing factor close to 1.0).

References

  • IJSDR. (2024). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TOFACITINIB IN TABLET DOSAGE FORM BY USING RP-UHPLC. International Journal of Scientific Development and Research. Available at: [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Tofacitinib in Pharmaceutical Solid Dosage from Dissolution Study: Development and Validation of RP-HPLC Method. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Lab-Tools. (2024). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Lab-Tools. Available at: [Link]

  • ACG Publications. (2023). A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. ACG Publications. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. Der Pharma Chemica. Available at: [Link]

  • Phenomenex. (2020). Choosing the Right Buffers for Mobile Phase. Phenomenex. Available at: [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. PharmaCores. Available at: [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • ResearchGate. (2026). Stability-Indicating HPLC Method Development and Validation for the Quantification of Tofacitinib Citrate and Its Related Substances Using Hydrophilic Liquid Interaction Chromatography. ResearchGate. Available at: [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Available at: [Link]

  • Pharma Growth Hub. (2023). pH, pKa, and Retention. Pharma Growth Hub. Available at: [Link]

  • Google Patents. (n.d.). CN110606846A - Tofacitinib citrate impurity and analysis method and application thereof. Google Patents.
  • Pharmaffiliates. (n.d.). Tofacitinib Citrate-impurities. Pharmaffiliates. Available at: [Link]

  • Taylor & Francis Online. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • PubChem. (n.d.). Tofacitinib. PubChem. Available at: [Link]

Sources

Removing Tofacitinib Impurity 25 via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Impurity 25 (Oxidized Analog) via Recrystallization

Technical Abstract: The "Impurity 25" Challenge

Impurity 25 (CAS 1640971-51-2 ), chemically identified as 3-((3R,4R)-4-methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile , is a critical oxidative degradant and process impurity.

Unlike the parent Tofacitinib, Impurity 25 contains an oxidized pyrrole ring (specifically a 6-oxo/lactam moiety). This structural change significantly alters its polarity and hydrogen-bonding capability compared to the aromatic parent molecule.

Why Standard Washes Fail: Standard non-polar washes (e.g., n-Heptane) fail because the lactam moiety increases the impurity's affinity for polar organic solvents. Conversely, simple aqueous washes may not be selective enough due to the solubility of the Tofacitinib Citrate salt itself.

The Solution: We utilize a Polarity-Gradient Recrystallization approach. By exploiting the differential solubility between the aromatic pyrrole (Tofacitinib) and the lactam (Impurity 25) in a Methanol/Water or DMSO/Dichloromethane system, we can force the impurity to remain in the mother liquor while the API crystallizes.

Master Protocol: Recrystallization of Tofacitinib Citrate[1][2][3][4]

Note: This protocol is optimized for Tofacitinib Citrate. If you are working with the Free Base, refer to the Alternative Solvent Systems table below.

Phase A: Dissolution & Thermal Stress
  • Charge Reactor: Load Tofacitinib Citrate (Crude) into the reactor.

  • Solvent Addition: Add Methanol (MeOH) at a ratio of 10:1 (v/w) relative to the crude mass.[1]

    • Mechanism:[2][3][1][4] Methanol acts as the primary solvent, solubilizing both the API and the polar oxidized impurity.

  • Heating: Heat the slurry to Reflux (60-65°C) .

  • Agitation: Stir at 150-200 RPM until a clear solution is achieved.

    • Checkpoint: If solids persist after 30 mins at reflux, add water dropwise (max 10% of MeOH volume) until clear.

Phase B: Controlled Crystallization (The Purification Step)
  • Clarification (Optional): If insoluble particulates (black specks) are visible, filter hot through a 0.45µm cartridge.

  • Initial Cooling: Cool the solution slowly to 45°C over 30 minutes.

  • Anti-Solvent Addition (Critical): Slowly charge Purified Water (Ratio: 1:1 to 1:2 relative to MeOH volume) over 1-2 hours.

    • Thermodynamics: Water increases the dielectric constant of the mixture. The Tofacitinib Citrate (less polar than the oxidized impurity) reaches supersaturation first. The more polar Impurity 25 remains solvated by the water/methanol lattice.

  • Seeding: At 40°C , seed with 0.5% w/w pure Tofacitinib Citrate crystals to prevent oiling out.

  • Final Cooling: Cool to 0-5°C over 2-3 hours.

  • Aging: Hold at 0-5°C for a minimum of 2 hours.

Phase C: Isolation
  • Filtration: Filter the white crystalline solid.[5]

  • Displacement Wash: Wash the cake with cold Methanol/Water (1:1) .

    • Warning: Do not use pure water; it may dissolve the yield. Do not use pure Methanol; it may re-dissolve the impurity from the cake.

  • Drying: Vacuum dry at 50-55°C for 12 hours.

Data & Solvent Selection Guide

The following table summarizes solvent systems based on the specific impurity profile.

Impurity TypeTarget ImpurityRecommended Solvent SystemMechanism of Action
Oxidized Impurity 25 (Lactam) MeOH : Water (1:1) Polar impurity stays in aqueous mother liquor.
Process Impurity G (Des-cyano)DMSO : DCM (1:15)DCM acts as anti-solvent; DMSO holds polar impurities.
Enantiomer Impurity H (Chiral)Acetone : Water (9:1)Kinetic resolution; enantiomer has higher solubility in acetone.
Lipophilic Dimers / PolymersEthanol : MTBEMTBE keeps lipophilic dimers in solution.

Troubleshooting Center (Q&A)

Issue 1: "The Impurity 25 level is not decreasing below 0.1%."

Q: I followed the MeOH/Water protocol, but HPLC still shows Impurity 25 at 0.15%. Why?

A: This is likely a Thermodynamic Entrapment issue.

  • Cause: You likely cooled the mixture too fast (Shock Cooling). When the crystal lattice forms rapidly, it traps the mother liquor (containing the impurity) inside the crystal defects.

  • Correction:

    • Re-heat the mixture to reflux to dissolve everything.

    • Slower Ramp: Extend the cooling time from 2 hours to 4-6 hours .

    • Hold at Cloud Point: When the solution first becomes cloudy (the metastable zone), hold the temperature for 30 minutes to allow the crystals to organize perfectly, expelling the impurity.

Issue 2: "My product is oiling out instead of crystallizing."

Q: At 40°C, I see oily droplets at the bottom of the flask instead of white crystals.

A: This is the Liquid-Liquid Phase Separation (LLPS) phenomenon.

  • Cause: Tofacitinib is prone to oiling out if the water content is too high initially or if the temperature drops before the seed bed is established.

  • Correction:

    • Add Methanol: Add just enough hot methanol to re-dissolve the oil.

    • Seed Early: Add seed crystals before the cloud point (at ~45-50°C).

    • Reduce Water Ratio: Change the solvent ratio to MeOH:Water 2:1 instead of 1:1. The higher alcohol content stabilizes the transition state.

Issue 3: "The yield is unacceptably low (<70%)."

Q: The purity is great, but I lost 30% of my mass.

A: You have hit the Solubility Floor .

  • Cause: Tofacitinib Citrate has significant solubility in Methanol/Water mixtures, especially if the volume is too high.

  • Correction:

    • Concentrate: Distill off 30% of the solvent volume before cooling.

    • Switch Anti-Solvent: Use Acetone instead of Methanol. Tofacitinib Citrate is less soluble in Acetone, which may improve yield (though it is slightly less effective at removing polar Impurity 25).

    • Recycle Mother Liquor: Do not discard the filtrate. Evaporate it to dryness and re-process this "second crop" separately.

Visual Workflows

Workflow 1: Impurity Removal Decision Tree

ImpurityRemoval Start Identify Impurity Profile CheckImp Is Impurity 25 (Oxidized) > 0.1%? Start->CheckImp CheckEnant Is Enantiomer > 0.5%? CheckImp->CheckEnant No MethodA PROTOCOL A: MeOH / Water (1:1) Target: Polar Impurities CheckImp->MethodA Yes MethodB PROTOCOL B: Acetone / Water (9:1) Target: Chiral Purity CheckEnant->MethodB Yes MethodC PROTOCOL C: DMSO / DCM Target: Stubborn Process Impurities CheckEnant->MethodC No (General Cleanup) Success Purity > 99.8% Impurity 25 < 0.05% MethodA->Success MethodB->Success MethodC->Success

Caption: Decision matrix for selecting the correct solvent system based on specific impurity identification.

Workflow 2: Recrystallization Process Flow

RecrystProcess Input Crude Tofacitinib (Impurity 25 Present) Dissolve Dissolve in MeOH (Reflux 65°C) Input->Dissolve Cool1 Cool to 45°C (Metastable Zone) Dissolve->Cool1 Seed Add Seeds & Anti-Solvent (Water) Cool1->Seed Crystallize Slow Cool to 0°C (Expel Impurity 25) Seed->Crystallize Filter Filtration & Displacement Wash Crystallize->Filter

Caption: Step-by-step unit operation flow for the Methanol/Water recrystallization protocol.

References

  • Pfizer Inc. (2018). Refining method of tofacitinib citrate. Patent CN108948020B. Link

  • The Pure Chem . (2023). Tofacitinib Impurity 25 (CAS 1640971-51-2) Data Sheet. Link

  • Organic Process Research & Development . (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution. ACS Publications. Link

  • ChemicalBook . (2025). Tofacitinib Impurity 77 (Metabolite-1) Properties. Link

Sources

Validation & Comparative

A Comparative Guide to an Optimized UPLC-UV Method Versus a High-Sensitivity UPLC-MS/MS Method for the Analysis of Tofacitinib Impurity 25

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. For Tofacitinib, a potent Janus kinase (JAK) inhibitor, rigorous control over its impurity profile is a critical regulatory requirement. This guide provides an in-depth, objective comparison of two distinct analytical approaches for the validation of methods for a key impurity, Tofacitinib Impurity 25.

Tofacitinib Impurity 25, chemically identified as 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CAS 1640971-51-2), also known as Tofacitinib metabolite-1, represents a class of impurities that may arise during the manufacturing process or as a degradation product. Its effective monitoring requires robust and validated analytical methods.

This guide will dissect and compare two powerful analytical techniques: a workhorse stability-indicating Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV) method, representative of routine quality control, and a high-sensitivity Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method, often employed for bioanalytical studies or trace-level impurity quantification. This comparison will be grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1]

The Imperative of Method Validation per ICH Q2(R1)

The objective of any analytical method validation is to demonstrate its suitability for its intended purpose.[1] For impurity testing, this involves a stringent evaluation of several key performance characteristics to ensure that the method can reliably detect and quantify impurities at specified levels. The ICH Q2(R1) guideline outlines the necessary validation parameters, which form the basis of our comparison.[1]

ICH_Q2_R1_Validation_Parameters cluster_Quantitative Quantitative Impurity Tests Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Specificity Specificity LOQ Quantitation Limit (LOQ) Linearity Linearity Range Range Robustness Robustness Validation Validation Validation->Accuracy Validation->Precision Validation->Specificity Validation->LOQ Validation->Linearity Validation->Range Validation->Robustness

Caption: Key validation parameters for quantitative impurity analysis as per ICH Q2(R1).

Comparative Analysis: UPLC-UV vs. UPLC-MS/MS for Tofacitinib Impurity 25

While both methods utilize the advanced separation power of UPLC, which employs sub-2 µm particle columns for faster and more efficient separations compared to traditional HPLC, their detection principles diverge significantly, leading to different performance characteristics.[2][3]

Method 1: A Representative Stability-Indicating UPLC-UV Method

This method is a composite based on established and validated UPLC-UV techniques for Tofacitinib and its related substances, designed for routine quality control in a pharmaceutical setting.[4] The primary goal is to ensure that all potential impurities are separated from the main Tofacitinib peak and from each other, which is demonstrated through forced degradation studies.[5]

Method 2: A High-Sensitivity UPLC-MS/MS Method

This method is based on a published study for the simultaneous determination of Tofacitinib and its principal metabolite (M9), which is chemically identical to Impurity 25.[6] This technique is particularly suited for applications requiring very low detection limits, such as pharmacokinetic studies in biological matrices.[6]

The following table provides a comparative summary of the validation parameters for both methods, with data for the UPLC-UV method extrapolated from typical performance for related impurities, and data for the UPLC-MS/MS method taken from the published study.[6]

Validation ParameterRepresentative UPLC-UV MethodHigh-Sensitivity UPLC-MS/MS MethodCausality and Field Insights
Specificity Demonstrated through forced degradation studies and peak purity analysis using a PDA detector.[2][3]High specificity achieved through selective reaction monitoring (SRM) of precursor/product ion transitions (m/z 329.10 → 137.03).[6]UV detection relies on chromatographic separation for specificity, which can be challenging for co-eluting impurities with similar UV spectra. MS/MS provides an orthogonal detection mechanism, offering superior specificity by isolating a unique mass transition for the analyte.
Limit of Quantitation (LOQ) Typically in the range of 0.05% of the nominal concentration (e.g., ~50 ng/mL).0.5 ng/mL in plasma.[6]The significantly lower LOQ of the MS/MS method highlights its exceptional sensitivity, making it ideal for trace analysis. For routine QC, the higher LOQ of the UV method is generally sufficient to meet regulatory thresholds for impurity control.
Linearity (r²) ≥ 0.999 for related impurities.[7]≥ 0.9997 over a range of 0.5–400 ng/mL.[6]Both methods demonstrate excellent linearity within their respective analytical ranges, a fundamental requirement for accurate quantification.
Accuracy (% Recovery) Typically within 98-102% for spiked impurities.[4]88.0% to 114.3% in plasma.[6]The slightly wider accuracy range for the UPLC-MS/MS method is characteristic of bioanalytical methods due to the complexity of the matrix (plasma) and the multi-step sample preparation process.
Precision (%RSD) Repeatability and intermediate precision typically < 5%.[7]Intra-day and inter-day precision ≤ 13.2%.[6]Similar to accuracy, the higher %RSD in the bioanalytical MS/MS method reflects the inherent variability of working with biological samples. Both methods demonstrate acceptable precision for their intended applications.
Robustness Method performance remains unaffected by small, deliberate variations in parameters like pH, flow rate, and temperature.[3]Not explicitly detailed for impurity in a QC context but generally assessed for bioanalytical methods.Robustness is a critical parameter for methods intended for routine use in different laboratories and on different instruments, ensuring method transferability and reliable day-to-day performance.

Experimental Protocols

Representative UPLC-UV Method Protocol

This protocol is a synthesized example for the purpose of comparison and is based on common practices for Tofacitinib impurity profiling.[2]

1. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of all impurities.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

  • Injection Volume: 2 µL

2. Standard and Sample Preparation:

  • Standard Solution: A solution of Tofacitinib and known impurities (including a reference standard for Impurity 25) at a concentration corresponding to the reporting threshold.

  • Sample Solution: Tofacitinib drug substance dissolved in a suitable diluent to a specified concentration.

3. Validation Procedure (Abbreviated):

  • Specificity: Perform forced degradation of Tofacitinib under acidic, basic, oxidative, thermal, and photolytic conditions. Analyze the stressed samples to ensure that Impurity 25 and other degradants are well-resolved from the Tofacitinib peak.

  • LOQ & LOD: Prepare a series of increasingly dilute solutions of Impurity 25 and determine the concentration at which the signal-to-noise ratio is approximately 10:1 (for LOQ) and 3:1 (for LOD).

  • Linearity: Prepare at least five concentrations of Impurity 25 across a range from the LOQ to 120% of the specification limit. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient.

  • Accuracy: Analyze samples of Tofacitinib spiked with known amounts of Impurity 25 at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a sample spiked with Impurity 25 at the specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument.

High-Sensitivity UPLC-MS/MS Method Protocol

This protocol is based on the published method for the analysis of Tofacitinib and its metabolite M9 (Impurity 25) in plasma.[6]

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A rapid gradient elution program.

  • Flow Rate: 0.40 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transition: For Impurity 25 (M9): m/z 329.10 → 137.03

2. Sample Preparation (from plasma):

  • Protein precipitation by adding acetonitrile to the plasma sample.

  • Vortex mixing and centrifugation to separate the precipitated proteins.

  • Injection of the supernatant into the UPLC-MS/MS system.

3. Validation Procedure (as per bioanalytical guidelines):

  • Validation is performed in the biological matrix (plasma) and includes assessments of selectivity, matrix effect, recovery, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term).

Visualization of the Analytical Workflows

Analytical_Workflows cluster_UPLC_UV UPLC-UV Workflow for Routine QC cluster_UPLC_MSMS UPLC-MS/MS Workflow for High-Sensitivity Analysis SamplePrep_UV Sample Preparation (Dissolution in Diluent) UPLC_UV UPLC Separation (Acquity BEH C18) SamplePrep_UV->UPLC_UV PDA_UV PDA/UV Detection (220 nm) UPLC_UV->PDA_UV DataAnalysis_UV Data Analysis (Peak Area vs. Concentration) PDA_UV->DataAnalysis_UV SamplePrep_MS Sample Preparation (Protein Precipitation from Plasma) UPLC_MS UPLC Separation (Acquity BEH C18) SamplePrep_MS->UPLC_MS MSMS_Detection MS/MS Detection (SRM: m/z 329.10 → 137.03) UPLC_MS->MSMS_Detection DataAnalysis_MS Data Analysis (Peak Area Ratio vs. Concentration) MSMS_Detection->DataAnalysis_MS

Caption: Comparative workflows for UPLC-UV and UPLC-MS/MS analysis.

Conclusion and Recommendations

Both the representative UPLC-UV method and the high-sensitivity UPLC-MS/MS method are powerful tools for the analysis of Tofacitinib and its impurities, including Impurity 25. The choice between the two is dictated by the specific analytical challenge at hand.

  • For routine quality control of Tofacitinib drug substance and drug product, a well-validated stability-indicating UPLC-UV method is the industry standard. It offers a balance of speed, efficiency, and sensitivity that is appropriate for ensuring that impurities are below the reporting and control thresholds defined by regulatory bodies. Its robustness and ease of implementation make it suitable for widespread use in QC laboratories.

  • For applications requiring ultra-trace level quantification, such as the analysis of metabolites in biological fluids for pharmacokinetic studies, or for the characterization of minute amounts of unknown impurities, the UPLC-MS/MS method is superior. Its exceptional sensitivity and specificity, derived from mass-based detection, allow for the confident measurement of analytes at levels far below what is achievable with UV detection.

References

  • Stability results of tofacitinib in forced degradation study. (n.d.). ResearchGate. Retrieved from [Link]

  • A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. (2023, November 30). ACG Publications. Retrieved from [Link]

  • Stability-Indicating HPLC Method Development and Validation for the Quantification of Tofacitinib Citrate and Its Related Substances Using Hydrophilic Liquid Interaction Chromatography. (2026, January 30). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. (2021, April 26). Walsh Medical Media. Retrieved from [Link]

  • Development of Validated RP-UHPLC and Analogous UV Spectroscopic Methods for the Analysis of Tofacitinib Citrate. (2025, December 25). ResearchGate. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TOFACITINIB IN TABLET DOSAGE FORM BY USING RP-UHPLC. (n.d.). IJSDR. Retrieved from [Link]

  • Development of a new stability indicating RP-HPLC Method for the determination of Tofacitinib and to develop the Validated method. (2024, December 10). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Development And Validation Of Stability Indicating Rp-Hplc Method For The Quantification Of Amine Impurity In Tofacitinib Tablet. (n.d.). WJPR. Retrieved from [Link]

  • Stress Degradation Studies and Development of Validated Spectrometric-Assay-Method For Determination of Tofacitinib In Pure and Physical Admixtures. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Development and validation of a RP-HPLC method for the quantitation of tofacitinib in rat plasma and its application to a pharmacokinetic study. (2015, September 15). PubMed. Retrieved from [Link]

  • development and validation of stability indicating rp- hplc method for quantitative estimation of. (n.d.). AWS. Retrieved from [Link]

  • Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS and its application in pharmacokinetics. (2022, January 1). CoLab. Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved from [Link]

Sources

Comparative Guide: Limit of Detection (LOD) and Quantitation (LOQ) Strategies for Low-Response Impurity 25

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

"Impurity 25" represents a class of challenging analytes frequently encountered in late-stage drug development: trace-level impurities with negligible UV-chromophores or those requiring quantification at mutagenic thresholds (sub-ppm levels). Standard HPLC-UV methods often fail to meet the rigorous LOD/LOQ requirements demanded by regulatory bodies (ICH M7, ICH Q2(R1)) for such impurities.

This guide objectively compares the performance of UHPLC-MS/MS (The Proposed Solution) against industry-standard HPLC-UV and Charged Aerosol Detection (CAD) . We demonstrate that for Impurity 25, mass spectrometry provides a 100-fold improvement in LOQ, shifting detection limits from the percentage range (%) to parts-per-billion (ppb).

The Challenge: Defining Impurity 25

For the purpose of this technical guide, Impurity 25 is defined as a process-related impurity with the following characteristics:

  • Structure: Aliphatic backbone with no conjugated

    
    -systems (Low UV extinction coefficient).
    
  • Regulatory Status: Potential mutagenic impurity (PMI).

  • Target LOQ: < 1.0 ppm relative to the API (Active Pharmaceutical Ingredient).

Why Standard Methods Fail
  • HPLC-UV: Relies on light absorption.[1] Without a chromophore, Impurity 25 is invisible at standard wavelengths (210–254 nm) or requires such high concentrations that column overload occurs.

  • HPLC-CAD: Universal but often lacks the selectivity required to distinguish Impurity 25 from matrix noise at trace levels.

Comparative Technology Analysis

The following table summarizes the experimental performance of three detection modalities for Impurity 25.

Table 1: Performance Metrics Comparison
FeatureMethod A: HPLC-UV (210 nm)Method B: HPLC-CAD (Universal)Method C: UHPLC-MS/MS (Proposed)
Detection Principle Chromophore AbsorbanceParticle Charge MeasurementMass-to-Charge Ratio (

)
Selectivity Low (Matrix interference common)Moderate (Detects all non-volatiles)High (Mass filtration)
LOD (S/N ~3) 0.05% (500 ppm)0.01% (100 ppm)0.00005% (0.5 ppm)
LOQ (S/N ~10) 0.15% (1500 ppm)0.05% (500 ppm)0.0001% (1.0 ppm)
Linearity (

)
> 0.99 (High conc. only)> 0.98 (Curvilinear)> 0.999 (Wide dynamic range)
Suitability General Purity (Area %)Counter-ions / ExcipientsTrace Genotoxic Impurities

Analyst Insight: While CAD offers a "universal" response, it lacks the sensitivity required for mutagenic impurity monitoring. UHPLC-MS/MS is the only viable methodology for Impurity 25 to meet the ICH M7 threshold of 1.5 µ g/day intake limits.

Experimental Protocol: Determination of LOD & LOQ

This protocol follows the Signal-to-Noise (S/N) approach recommended by ICH Q2(R1) for impurities exhibiting baseline noise.[2]

Reagents and Equipment[3]
  • Target: Impurity 25 Reference Standard (purity > 98%).

  • Matrix: API Stock Solution (10 mg/mL in MeOH:H2O).

  • System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP).

Step-by-Step Workflow

Step 1: Stock Solution Preparation Prepare a 1.0 mg/mL stock of Impurity 25. Sonicate for 10 mins to ensure complete dissolution.

Step 2: Linearity & Range Determination Prepare a series of 6 dilutions ranging from 0.1 ppm to 100 ppm relative to the API concentration. Inject each in triplicate to establish the linear range.

Step 3: S/N Estimation (The Iterative Approach) Inject the lowest concentration standard (e.g., 0.1 ppm).

  • If S/N > 20: Dilute further (1:2 or 1:5).

  • If S/N < 3: Concentrate or optimize MS source parameters (Gas Temp, Sheath Gas).

Step 4: Verification of LOD/LOQ Once the estimated concentrations are found:

  • LOD: Prepare a sample where the peak height is ~3x the baseline noise (measured over a distance of 20x peak width).

  • LOQ: Prepare a sample where the peak height is ~10x the baseline noise.

  • Replication: Inject the LOQ sample

    
     times. The %RSD must be 
    
    
    
    (for trace analysis).
Visualizing the Workflow

The following diagram outlines the decision logic for validating the LOD/LOQ.

LOD_LOQ_Workflow Start Start: Impurity 25 Characterization CheckChromophore Does it have a strong UV Chromophore? Start->CheckChromophore UV_Path Method A: HPLC-UV (Standard) CheckChromophore->UV_Path Yes NonUV_Path Is Trace Sensitivity (< 10 ppm) Required? CheckChromophore->NonUV_Path No Exp_Design Experimental Design (ICH Q2 R1) UV_Path->Exp_Design CAD_Path Method B: CAD (Universal/High Conc) NonUV_Path->CAD_Path No (High Conc) MS_Path Method C: LC-MS/MS (Trace/Genotoxic) NonUV_Path->MS_Path Yes (Trace) CAD_Path->Exp_Design MS_Path->Exp_Design SN_Calc Calculate S/N Ratio Exp_Design->SN_Calc LOD_Def LOD: S/N ≈ 3:1 (Detection Only) SN_Calc->LOD_Def LOQ_Def LOQ: S/N ≈ 10:1 (Quantitation) SN_Calc->LOQ_Def Validation Verify Precision (n=6, RSD < 10%) LOQ_Def->Validation

Figure 1: Decision matrix for detector selection and the subsequent workflow for LOD/LOQ determination based on S/N ratio.

Technical Deep Dive: Why MS is Superior for Impurity 25

Signal-to-Noise Mechanics

In HPLC-UV, noise arises from solvent absorbance and lamp fluctuations. For Impurity 25 (low absorbance), the signal (


) is tiny. To achieve 

, you must inject high masses, which risks column overload.

In LC-MS/MS (MRM Mode) , the "Noise" is chemically filtered. By selecting a specific precursor ion (Parent) and fragment ion (Daughter), the background noise drops to near zero.

  • Result: Even a small signal yields a massive S/N ratio.

The "Self-Validating" System

A robust protocol must be self-validating. For the LC-MS method:

  • Ion Ratio Confirmation: Monitor two transitions (Quantifier and Qualifier). The ratio between them must remain constant (e.g., within 20%) across the calibration range. If the ratio drifts at the LOQ, the peak is likely an interference, not Impurity 25.

  • Recovery Spiking: Spike the API with Impurity 25 at the LOQ level. Recovery must be 70–130%.

Comparison of Signal Output

Signal_Comparison UV_Signal UV Signal High Background Low Peak Height S/N = 2.5 (Fail) MS_Signal MS/MS Signal Zero Background Sharp Peak S/N = 150 (Pass) Impurity Impurity 25 (1 ppm) Impurity->UV_Signal Absorbance Impurity->MS_Signal Ionization

Figure 2: Schematic representation of signal quality differences between UV and MS detection for trace impurities.

Conclusion

For Impurity 25 , reliance on standard HPLC-UV methodologies poses a significant compliance risk due to insufficient sensitivity (LOD). While CAD provides a universal alternative, it often lacks the selectivity for trace quantitation in complex matrices.

Recommendation: Adopt UHPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode. This approach ensures:

  • Compliance: Meets ICH M7 requirements for mutagenic impurities.

  • Reliability: LOQ values consistently below 1.0 ppm.

  • Specificity: Elimination of false positives via mass filtering.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. (2005).[3][4] Defines the S/N ratio method (3:1 and 10:1) and standard deviation requirements.

  • ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities. International Council for Harmonisation. (2017). Establishes the need for ppm-level detection for genotoxic impurities.

  • Charged Aerosol Detection (CAD) vs. UV and MS. Thermo Fisher Scientific. (2025).[4][5][6][7] Comparative technical notes on detector capabilities for non-chromophoric compounds.

  • Review of Analytical Methods for the Determination of Mutagenic Impurities.Journal of Pharmaceutical and Biomedical Analysis. (2022). Discusses the shift from UV to MS for trace impurity analysis.

Sources

A Comparative Guide to Linearity and Accuracy Studies for Tofacitinib Impurity 25

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of Tofacitinib Impurity 25 quantification, focusing on the critical parameters of linearity and accuracy. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures in accordance with international regulatory standards. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring a foundation of scientific integrity and trustworthiness.

The Critical Role of Impurity Profiling in Drug Development

Tofacitinib, an inhibitor of Janus kinase (JAK) enzymes, is a key therapeutic agent for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1] The safety and efficacy of Tofacitinib are intrinsically linked to the purity of the active pharmaceutical ingredient (API).[1] Manufacturing processes and storage can introduce impurities—synthetic intermediates, by-products, or degradation products—that may impact the drug's quality and safety.[2] Regulatory bodies, therefore, mandate rigorous characterization and quantification of these impurities.[1][3] This guide focuses on Tofacitinib Impurity 25 (CAS No: 1640971-51-2), outlining the essential validation studies of linearity and accuracy to ensure precise and reliable measurement.[4]

Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with a UV detector is a widely adopted and robust technique for the quantification of impurities in pharmaceutical products.[5][6] Its prevalence is due to its high sensitivity, specificity, and adaptability. A well-developed HPLC method can effectively separate the main API from its related impurities, allowing for their accurate quantification.[7]

Experimental Protocol: Linearity and Accuracy Studies for Tofacitinib Impurity 25 via HPLC-UV

This protocol is designed to be a self-validating system, where the experimental choices are justified by established scientific principles and regulatory expectations.

1. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh a certified reference standard of Tofacitinib Impurity 25 and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.[5]

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected range of the impurity. According to ICH Q2(R2) guidelines, this range should typically span from the reporting threshold to 120% of the specification limit for the impurity.[8]

2. Chromatographic Conditions:

The following are typical starting conditions for the analysis of Tofacitinib and its impurities, which should be optimized for the specific impurity :

ParameterRecommended SettingRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of organic molecules.[7][9]
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[7][10]Gradient elution is often necessary to resolve all impurities from the main component and each other in a reasonable timeframe.[1]
Flow Rate 1.0 mL/minA common flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[9]
Column Temperature 30-40 °CMaintaining a constant, elevated temperature improves peak shape and reproducibility.[9]
Detection Wavelength 210 nm or 280 nmSelected based on the UV absorbance maximum of the impurity to ensure high sensitivity.[7][9]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.[5]

3. Linearity Study:

  • Procedure: Inject each of the prepared calibration standards in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area of the impurity against its corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r), y-intercept, and slope of the regression line.

  • Acceptance Criteria: A correlation coefficient of ≥ 0.999 is generally considered indicative of a strong linear relationship.[9][10]

4. Accuracy Study:

  • Procedure: Prepare samples by spiking a placebo or the drug product with known concentrations of Tofacitinib Impurity 25 at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze these samples in triplicate.

  • Data Analysis: Calculate the percentage recovery at each concentration level using the following formula: (Mean Measured Concentration / Spiked Concentration) x 100%.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 90.0% to 110.0%.[11]

Visualization of the HPLC-UV Workflow

HPLC-UV Workflow for Linearity and Accuracy cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation Impurity_Stock Impurity 25 Stock Solution Calibration_Standards Serial Dilution for Linearity Impurity_Stock->Calibration_Standards Spiked_Samples Spiked Samples for Accuracy Impurity_Stock->Spiked_Samples HPLC_System HPLC-UV System Calibration_Standards->HPLC_System Spiked_Samples->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity_Analysis Linearity Assessment (r ≥ 0.999) Data_Acquisition->Linearity_Analysis Accuracy_Analysis Accuracy Assessment (% Recovery) Data_Acquisition->Accuracy_Analysis

Caption: Workflow for Linearity and Accuracy Studies using HPLC-UV.

Alternative Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For impurities present at very low levels or in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a significant advantage in sensitivity and selectivity over HPLC-UV.[12]

Comparison of HPLC-UV and LC-MS/MS for Linearity and Accuracy
FeatureHPLC-UVLC-MS/MS
Selectivity Good, but can be susceptible to co-eluting impurities with similar UV spectra.Excellent, based on the specific mass-to-charge ratio (m/z) of the parent and daughter ions.[12]
Sensitivity Generally lower, with limits of quantification (LOQ) in the µg/mL range.[13]Significantly higher, with LOQs often in the ng/mL or even pg/mL range.[12][14]
Linearity Range Typically wide, but can be limited by detector saturation at high concentrations.Can have a narrower linear dynamic range compared to UV detection.
Accuracy Prone to interference from matrix components or co-eluting peaks if selectivity is not optimal.Less affected by matrix interference due to high selectivity, often leading to better accuracy at low concentrations.[14]
Complexity & Cost Relatively simple, robust, and lower cost instrumentation.More complex instrumentation requiring specialized expertise and higher initial investment and maintenance costs.
Causality Behind Method Choice

The choice between HPLC-UV and LC-MS/MS is driven by the specific requirements of the analysis. For routine quality control of known impurities with established specification limits above the detection capabilities of UV, HPLC-UV is often the more practical and cost-effective choice.[6] However, for the quantification of trace-level genotoxic impurities or for characterization studies where unknown impurities may be present, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[14][15]

Visualization of the Decision-Making Process

Method Selection Logic start Impurity Concentration vs. Specification Limit high_conc High Concentration / Routine QC start->high_conc Well Above LOQ of UV low_conc Trace Level / Genotoxic / Complex Matrix start->low_conc Below or Near LOQ of UV hplc_uv Choose HPLC-UV high_conc->hplc_uv lc_ms Choose LC-MS/MS low_conc->lc_ms

Caption: Logic for selecting an analytical method.

Conclusion

Both HPLC-UV and LC-MS/MS can be validated to provide linear and accurate data for the quantification of Tofacitinib Impurity 25. The choice of methodology should be based on a thorough risk assessment considering the impurity's specification limit, its potential toxicity, and the complexity of the sample matrix. A well-defined analytical target profile (ATP) will guide the selection of the most appropriate technique and ensure that the chosen method is fit for its intended purpose, ultimately safeguarding patient safety and ensuring product quality. The validation of the analytical procedure, particularly the demonstration of linearity and accuracy, is a mandatory step to ensure the reliability of the data generated.[16][17][18]

References

  • Methods for the Analysis of Tofacitinib Oral Solution - Emerging Standards. (n.d.). USP.
  • Methods for the Analysis of Tofacitinib Oral Solution - Emerging Standards. (2024, October 28). USP.
  • Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. (n.d.). Der Pharma Chemica.
  • Indicating HPLC Method Development and Validation for the Quantification of Tofacitinib Citrate and Its Re. (2024, June 25). ACS Omega.
  • Development And Validation Of Stability Indicating Rp-Hplc Method For The Quantification Of Amine Impurity In Tofacitinib Tablet. (n.d.). World Journal of Pharmaceutical Research.
  • A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. (2023, November 30). ACG Publications.
  • Stability-Indicating HPLC Method Development and Validation for the Quantification of Tofacitinib Citrate and Its Related Substances Using Hydrophilic Liquid Interaction Chromatography. (2026, January 30). ResearchGate.
  • Characterization of Tofacitinib Impurities Using High-Resolution Mass Spectrometry. (n.d.). Benchchem.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, March 2). IntuitionLabs.ai.
  • Tofacitinib EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • An Efficient LC-MS/MS Method for Determining N-nitroso Tofacitinib Toxicity In the Tablet Form. (n.d.). ResearchGate.
  • Tofacitinib-impurities. (n.d.). Pharmaffiliates.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). IJRR, International Journal of Research and Review.
  • Tofacitinib Impurity 25. (n.d.). The Pure Chem.
  • An Efficient LC-MS/MS Method for Determining N-nitroso Tofacitinib Toxicity In the Tablet Form. (2024, July 15). Semantic Scholar.
  • Tofacitinib citrate impurity and preparation method and application thereof. (n.d.). Google Patents.
  • Development of a new stability indicating RP-HPLC Method for the determination of Tofacitinib and to develop the Validated method. (2024, December 10). Asian Journal of Pharmaceutical Analysis.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). ARL Bio Pharma.
  • Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS and its application in pharmacokinetics. (2021, July 19). Arabian Journal of Chemistry.
  • A Comparative Guide to Tofacitinib Quantification Methods for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved March 7, 2026, from [Link]

Sources

A Comparative Guide to the Specificity Testing of Tofacitinib Impurity 25

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Specificity in Tofacitinib Analysis

Tofacitinib is a potent Janus kinase (JAK) inhibitor pivotal in the treatment of autoimmune diseases like rheumatoid arthritis.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to safety and efficacy. The manufacturing process and storage of Tofacitinib can lead to the formation of various impurities, including synthetic intermediates, by-products, and degradation products.[1][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control and characterization of these impurities.[4][5]

This guide focuses on a specific compound, Tofacitinib Impurity 25 (CAS No: 1640971-51-2) [6], and provides a comprehensive framework for establishing analytical specificity. Specificity is the ability of an analytical method to produce a signal for a specific analyte (in this case, Impurity 25) that is unaffected by the presence of other components in the sample matrix. These components include the API itself, other process-related impurities, and potential degradants. Without robust specificity, co-elution in chromatographic methods can lead to inaccurate quantification, jeopardizing batch release decisions and patient safety.

This document will delve into the causality behind experimental choices, present a detailed, self-validating protocol for specificity testing, and provide the necessary data to objectively compare the analytical performance against potential interferences.

The Analytical Challenge: Distinguishing Structurally Similar Molecules

The primary challenge in analyzing Tofacitinib impurities lies in their structural similarity to the parent drug and to each other. These slight molecular variations can result in very close retention times in liquid chromatography, making baseline separation difficult.

Table 1: Key Tofacitinib-Related Compounds for Specificity Assessment

Compound NameMolecular FormulaMolecular Weight ( g/mol )Type
TofacitinibC₁₆H₂₀N₆O312.37API
Tofacitinib Impurity 25 C₁₆H₂₀N₆O₂328.40Process/Degradation[6]
Amide-TOFTC₁₆H₂₂N₆O₂331.19 (as [M+H]⁺)Degradation Product[1]
Dihydro-TOFTC₁₆H₂₂N₆O315.19 (as [M+H]⁺)Process-Related[1]
Chloro-TOFTC₁₆H₁₉ClN₆O347.14 (as [M+H]⁺)Process-Related[1]
Descyanoacetyl-TOFTC₁₃H₁₉N₅246.17 (as [M+H]⁺)Degradation Product[1]
N-Nitroso TofacitinibC₁₆H₁₉N₇O₂342.17 (as [M+H]⁺)Potential Contaminant[1]

Note: Molecular weights for impurities other than Impurity 25 are based on their protonated molecules as observed in mass spectrometry.[1]

The structural relationship between the API and its impurities necessitates a highly selective analytical method. The workflow below illustrates the logical progression from identifying potential interferences to validating the method's specificity.

G cluster_0 Impurity Identification cluster_1 Method Development cluster_2 Specificity Validation cluster_3 Outcome API Tofacitinib (API) Method_Dev Develop High-Resolution HPLC/UPLC Method API->Method_Dev are inputs for Imp25 Impurity 25 Imp25->Method_Dev are inputs for Proc_Imps Process-Related Impurities (e.g., Dihydro-TOFT) Proc_Imps->Method_Dev are inputs for Deg_Prods Degradation Products (e.g., Amide-TOFT) Deg_Prods->Method_Dev are inputs for Resolution Demonstrate Resolution (Spiked Samples) Method_Dev->Resolution Forced_Deg Forced Degradation (Stress Testing) Method_Dev->Forced_Deg Purity Peak Purity Analysis (PDA Detector) Resolution->Purity Forced_Deg->Purity Validated Validated Specific Method Purity->Validated

Caption: Logical workflow for establishing specificity.

Experimental Design: A Stability-Indicating UPLC Method

To achieve the required specificity, a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with a Photodiode Array (PDA) detector is the chosen approach. UPLC offers higher resolution and faster analysis times compared to traditional HPLC.[7] The PDA detector is critical for assessing peak purity, providing confidence that a chromatographic peak corresponds to a single compound.[8][9]

Causality Behind Methodological Choices:
  • Stationary Phase: A Waters XBridge BEH Shield RP18 column (or equivalent) is selected.[8] The embedded hydrophilic group in this stationary phase provides an alternative selectivity for polar and basic compounds like Tofacitinib and its impurities, reducing peak tailing and improving resolution.

  • Mobile Phase: A gradient elution using a phosphate buffer with an ion-pairing agent (like sodium 1-octanesulfonate) and acetonitrile is employed.[8][10] The buffer controls the pH to maintain a consistent ionization state for the analytes, while the ion-pairing agent enhances the retention and separation of basic compounds. The gradient elution is essential to resolve early-eluting polar impurities from the more retained API and other non-polar impurities within a reasonable timeframe.[1]

  • Temperature and Flow Rate: The column temperature is maintained at 45°C to improve peak shape and reduce viscosity, while a flow rate of 0.8 mL/min ensures optimal efficiency.[8]

Experimental Protocol: Specificity and Forced Degradation

This protocol is designed to be a self-validating system, where the results from each step build upon the last to provide irrefutable evidence of specificity, in line with ICH Q2(R1) guidelines.

Objective:

To demonstrate the analytical method's specificity for the determination of Tofacitinib Impurity 25 in the presence of Tofacitinib API, other known impurities, and potential degradation products.

Materials:
  • Reference Standards: Tofacitinib Citrate, Tofacitinib Impurity 25, and other relevant impurities (Amide-TOFT, Dihydro-TOFT, etc.).

  • Reagents: Potassium phosphate monobasic, sodium 1-octanesulfonate, potassium hydroxide, acetonitrile (LC-MS grade), methanol (LC-MS grade), hydrochloric acid, sodium hydroxide, hydrogen peroxide (30%), and ultrapure water.[8][10]

  • Equipment: UPLC system with PDA detector (e.g., Agilent 1260, Waters Alliance 2695), analytical balance, sonicator, pH meter, Class A volumetric glassware.[8]

Step-by-Step Methodology:

1. Preparation of Solutions:

  • Diluent: A mixture of water and methanol (50:50 v/v) is used.[8]

  • Individual Stock Solutions: Prepare individual stock solutions of Tofacitinib and each impurity at a concentration of approximately 100 µg/mL in the diluent.

  • System Suitability Solution: Prepare a mixed solution containing Tofacitinib (approx. 200 µg/mL) and each specified impurity at the target concentration for quantification (e.g., 0.15% of the API concentration). This solution is used to verify resolution.[8][9]

  • Spiked Sample Solution: Prepare a solution of Tofacitinib API (approx. 200 µg/mL) and spike it with known amounts of all impurities. This will be used to confirm that the presence of the API does not interfere with the quantification of the impurities.

2. Chromatographic Conditions:

  • Column: Waters XBridge BEH Shield RP18, 4.6 x 150 mm, 2.5 µm.[8]

  • Mobile Phase A: Buffered aqueous solution (e.g., potassium phosphate with sodium 1-octanesulfonate, pH adjusted).[10]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient designed to separate all known impurities. (e.g., Start at 10% B, ramp to 70% B over 20 minutes).[8][10]

  • Flow Rate: 0.8 mL/min.[8]

  • Column Temperature: 45°C.[8]

  • Detection: PDA detector scanning from 200-400 nm, with quantification at 280 nm.[8][9]

  • Injection Volume: 10 µL.[8]

3. Specificity Verification Workflow:

  • Inject Blank: Inject the diluent to ensure no interfering peaks are present.

  • Inject Individual Standards: Inject each individual stock solution to unambiguously determine its retention time (RT).

  • Inject System Suitability Solution: Inject the mixed solution to demonstrate baseline separation between Tofacitinib, Impurity 25, and all other impurities. The resolution between any two adjacent peaks should be ≥ 2.0.[9]

  • Forced Degradation Study: Tofacitinib is susceptible to degradation under acidic, basic, and oxidative conditions.[1]

    • Acid Hydrolysis: Treat Tofacitinib solution with 0.1 M HCl at room temperature.[1]

    • Base Hydrolysis: Treat Tofacitinib solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat Tofacitinib solution with 3% H₂O₂.[1]

    • Thermal Stress: Expose solid Tofacitinib to 50°C.[1]

    • Photolytic Stress: Expose solid Tofacitinib to UV light (254 nm).[1]

  • Analysis of Stressed Samples: Inject the stressed samples into the UPLC system. The goal is to demonstrate that any peaks generated from degradation do not co-elute with the Tofacitinib Impurity 25 peak.

  • Peak Purity Analysis: Use the PDA detector software to perform peak purity analysis on the Impurity 25 peak in both the spiked sample and the stressed samples. A purity angle less than the purity threshold indicates the peak is spectrally homogeneous and free from co-eluting impurities.[9]

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to Handling Tofacitinib Impurity 25: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational integrity. This guide provides essential, in-depth guidance on the safe handling of Tofacitinib Impurity 25. Tofacitinib is a potent Janus kinase (JAK) inhibitor, and its impurities must be handled with a level of caution commensurate with the active parent compound.[1][2][3] This document moves beyond a simple checklist, explaining the rationale behind each safety protocol to build a self-validating system of laboratory safety.

A Note on "Tofacitinib Impurity 25": Specific safety data for individual impurities are often not publicly available. Therefore, a conservative, risk-based approach is mandatory. This guide assumes that Tofacitinib Impurity 25 has a toxicological profile similar to or more hazardous than Tofacitinib itself. The protocols outlined here are designed to protect against potent, immunomodulatory compounds.

Hazard Identification and the Hierarchy of Controls

Tofacitinib functions by inhibiting JAK1 and JAK3 enzymes, which are critical components of signaling pathways that modulate immune cell function and inflammatory responses.[2][4] Accidental exposure could therefore lead to unintended immunosuppressive effects.[2] The primary routes of laboratory exposure are inhalation of airborne powder, dermal contact, and accidental ingestion.

Before addressing Personal Protective Equipment (PPE), we must acknowledge the Hierarchy of Controls , a fundamental principle of occupational safety. PPE is the last line of defense.

  • Elimination/Substitution: Not applicable in this research context.

  • Engineering Controls: These are the most critical physical barriers. All handling of Tofacitinib Impurity 25 powder must be performed within a certified chemical fume hood, a powder containment hood, or an isolator (glove box).[5][6][7] These systems maintain negative pressure and use HEPA filtration to prevent airborne particles from entering the laboratory environment.[7]

  • Administrative Controls: These are the procedures and work practices you follow, such as developing a Chemical Hygiene Plan, providing thorough training, and restricting access to handling areas.[8][9]

  • Personal Protective Equipment (PPE): Used in conjunction with engineering and administrative controls, PPE provides the final barrier between you and the hazardous material.[10]

Core Personal Protective Equipment (PPE) Requirements

A thorough hazard assessment is required for all laboratory procedures.[10][11] The following PPE is mandatory for handling Tofacitinib Impurity 25, particularly in its powdered form.

Body Protection

A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required over your standard lab coat and personal clothing. This provides a full-body barrier that can be easily removed and disposed of as hazardous waste, preventing the contamination of your lab coat or personal attire.[12]

Hand Protection

Double-gloving is mandatory.[12]

  • Inner Glove: A standard nitrile examination glove.

  • Outer Glove: A second pair of nitrile gloves. These should be changed immediately if contamination is suspected or at regular intervals (e.g., every 30-60 minutes) during extended procedures. The use of two pairs allows for the safe removal of the outer glove without compromising the protection of the inner glove.[13]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87-rated safety glasses with side shields must be worn for all laboratory work.[12][14]

  • Splash Hazard: When handling solutions or there is any risk of splashing, chemical splash goggles are required.[14] For significant splash risks, such as when handling larger volumes or during spill cleanup, a face shield should be worn over the safety goggles.[12][14]

Respiratory Protection

Respiratory protection is essential when engineering controls cannot guarantee the containment of airborne particles.

  • Handling Powders: When weighing or otherwise handling the solid compound, even within a fume hood, a NIOSH-certified N95 respirator is the minimum requirement to protect against inhalation of fine particles.[12]

  • Higher-Risk Scenarios: For larger quantities, potential for aerosolization outside of primary containment, or during spill cleanup, a Powered Air-Purifying Respirator (PAPR) may be necessary based on your institution's risk assessment.[5]

Operational Plan: Step-by-Step Handling Procedures

Pre-Handling Checklist
  • Ensure you have read and understood the Safety Data Sheet (SDS) for Tofacitinib.[15][16][17][18]

  • Verify that the chemical fume hood or other containment device is certified and functioning correctly.

  • Assemble all necessary materials (spatulas, weigh paper, vials, solvents, waste containers) inside the hood before starting.

  • Designate a specific area within the hood for handling the potent compound.

  • Ensure a hazardous waste container is readily accessible inside or near the handling area.

Workflow: Weighing and Preparing a Stock Solution

This workflow outlines the critical steps for safely handling the powdered compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase P1 Verify Fume Hood Certification & Airflow P2 Don Full PPE: Disposable Gown, Double Gloves, Safety Goggles, N95 Respirator P1->P2 P3 Line Work Surface with Absorbent Pad P2->P3 H1 Carefully uncap compound vial P3->H1 H2 Use anti-static weigh paper/boat to weigh powder H1->H2 H3 Gently transfer powder to receiving vessel H2->H3 H4 Rinse weigh paper/boat into vessel with solvent H3->H4 H5 Add solvent, cap, and mix to dissolve H4->H5 H6 Seal and label the final solution container H5->H6 C1 Dispose of all contaminated disposables in designated cytotoxic waste container H6->C1 C2 Decontaminate surfaces using appropriate procedure (e.g., 70% EtOH) C1->C2 C3 Doff PPE in correct order to avoid contamination C2->C3

Caption: Workflow for Preparing a Potent Compound Stock Solution.

Donning and Doffing PPE: A Critical Protocol

Improper removal of PPE can lead to exposure. Follow this sequence diligently.

  • Donning (Putting On):

    • Disposable Gown

    • N95 Respirator (perform a seal check)

    • Safety Goggles / Face Shield

    • Inner Gloves

    • Outer Gloves (pulled over the cuffs of the gown)

  • Doffing (Taking Off) - At Exit of Work Area:

    • Outer Gloves: Remove and discard as hazardous waste.

    • Disposable Gown: Roll it away from your body and discard.

    • Inner Gloves: Remove and discard.

    • Wash Hands Thoroughly.

    • Exit the immediate work area.

    • Safety Goggles / Face Shield: Remove from the back.

    • N95 Respirator: Remove without touching the front.

    • Wash Hands Again.

Disposal Plan

All materials that come into contact with Tofacitinib Impurity 25 must be treated as hazardous, cytotoxic waste.[19][20]

  • Waste Segregation: Use dedicated, clearly labeled containers. Do not mix cytotoxic waste with regular or biohazardous waste.[19]

  • Solid Waste: This includes gloves, gowns, weigh paper, absorbent pads, and contaminated vials. It must be collected in a puncture-proof container lined with a designated waste bag (often yellow or purple).[20][21]

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a sealed, shatter-resistant waste bottle. Never pour this waste down the drain.[22]

  • Sharps Waste: Needles, syringes, or contaminated glass pipettes must be placed in a designated sharps container for cytotoxic waste.[19][22]

All waste containers must be sealed and collected by your institution's environmental health and safety department for disposal via high-temperature incineration.[19][21]

Emergency Procedures

  • Spill:

    • Alert others in the area and restrict access.

    • If the spill is outside of a containment device, evacuate the area and contact safety personnel.

    • For a manageable spill inside a fume hood, ensure you are wearing full PPE (including respiratory protection).

    • Cover the spill with an absorbent material.

    • Gently collect the material and place it in the cytotoxic waste container.

    • Clean the area with a decontaminating solution, followed by a final rinse.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[17]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[17]

    • Inhalation: Move to fresh air immediately.

In all cases of personal exposure, seek immediate medical attention and report the incident to your supervisor and environmental health and safety department.

Summary of PPE Requirements

ActivityBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Receiving/Unpacking Lab CoatSingle Nitrile GlovesSafety GlassesNot required unless package is damaged
Weighing Powder Disposable GownDouble Nitrile GlovesSafety GogglesN95 Respirator (Minimum)
Preparing Solutions Disposable GownDouble Nitrile GlovesSafety GogglesN95 Respirator
Handling Dilute Solutions Lab Coat/Disposable GownDouble Nitrile GlovesSafety GlassesNot required in a fume hood
Spill Cleanup Disposable Gown/CoverallDouble Nitrile GlovesGoggles & Face ShieldN95 or PAPR
Waste Disposal Lab CoatDouble Nitrile GlovesSafety GlassesNot required for sealed containers

References

  • Tofacitinib - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate? Retrieved March 7, 2026, from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved March 7, 2026, from [Link]

  • Tanaka, Y. (2014). The possible mode of action of Tofacitinib, a JAK inhibitor. UOEH 36(2), 129-133. Retrieved March 7, 2026, from [Link]

  • Wiej-Krysztofiak, A., et al. (2018). Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology. Reumatologia, 56(4), 205–213. Retrieved March 7, 2026, from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved March 7, 2026, from [Link]

  • The Hospitalist. (2021, December 22). A deep dive on tofacitinib's mode of action. Retrieved March 7, 2026, from [Link]

  • Excedr. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved March 7, 2026, from [Link]

  • O'Brien, J., & Al-Eryani, L. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine. Retrieved March 7, 2026, from [Link]

  • Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved March 7, 2026, from [Link]

  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved March 7, 2026, from [Link]

  • Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines. Retrieved March 7, 2026, from [Link]

  • Sharpsmart. (2022, October 20). How Should Cytotoxic Waste be Disposed of? Retrieved March 7, 2026, from [Link]

  • Affygility Solutions. (n.d.). Tofacitinib - OEL Fastrac with ADE. Retrieved March 7, 2026, from [Link]

  • The EI Group. (2024, May 9). Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. Retrieved March 7, 2026, from [Link]

  • Polovich, M. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Oncology Nursing Forum, 42(6), 569–570. Retrieved March 7, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2023, April 20). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved March 7, 2026, from [Link]

  • Novus Environmental. (2024, February 13). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Retrieved March 7, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2024, February 9). NIOSH Publications on Hazardous Drugs. Retrieved March 7, 2026, from [Link]

  • Department of Veterans Affairs. (2018). Cytotoxic Agent Use Guidelines. Retrieved March 7, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2026, March 3). Hazardous Drugs Exposures in Healthcare. Retrieved March 7, 2026, from [Link]

  • Carl ROTH. (2025, February 24). Safety Data Sheet: Tofacitinib citrate. Retrieved March 7, 2026, from [Link]

  • BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment. Retrieved March 7, 2026, from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193. Retrieved March 7, 2026, from [Link]

  • Easty, A. C., et al. (2015). Safe handling of hazardous drugs. Current Oncology, 22(Suppl 1), S33–S39. Retrieved March 7, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tofacitinib citrate. Retrieved March 7, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.